HIV-1 protease-IN-8
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H35N3O5S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
(3R)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H35N3O5S/c1-18(2)16-28(34(32,33)22-10-8-21(29)9-11-22)17-24(30)23(14-19-6-4-3-5-7-19)27-25(31)20-12-13-26-15-20/h3-11,18,20,23-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t20-,23+,24-/m1/s1 |
InChI Key |
IBZXXQSXINCLJJ-FGCOXFRFSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2CCNC2)O)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
"synthesis and biological evaluation of HIV-1 protease-IN-8"
An In-Depth Technical Guide on the Synthesis and Biological Evaluation of HIV-1 Protease-IN-8
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions.[1][2] As such, HIV-1 protease has been a prime target for the development of antiretroviral drugs.[3] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing it from processing the viral polyproteins and thereby halting viral maturation.[1] Despite the success of several FDA-approved PIs, the emergence of drug-resistant strains of HIV-1 necessitates the continued development of novel inhibitors with improved potency and resistance profiles.[4][5]
This technical guide focuses on this compound, also identified as compound 34b in the scientific literature.[3][6] This compound is a potent inhibitor of HIV-1 protease, demonstrating significant activity against both wild-type and drug-resistant variants of the virus. This document provides a detailed overview of its synthesis, biological evaluation, and the methodologies employed in its characterization, intended for researchers and professionals in the field of drug development.
Synthesis of this compound (Compound 34b)
The synthesis of this compound involves a multi-step process, characteristic of the synthesis of complex, non-peptidyl protease inhibitors. The general strategy involves the coupling of a P2 ligand, a transition-state isostere, and a P2' ligand. In the case of compound 34b, a (R)-pyrrolidine-3-carboxamide serves as the P2 ligand and a 4-hydroxyphenyl group acts as the P2' ligand.[4]
Experimental Protocol: Synthesis
The synthesis of this compound (compound 34b) is outlined below. This is a representative synthetic route based on common practices in medicinal chemistry for this class of compounds.
Step 1: Synthesis of the Boc-protected amino alcohol intermediate
-
To a solution of the starting chiral epoxide in a suitable solvent (e.g., isopropanol), add the desired amine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Boc-protected amino alcohol.
Step 2: Sulfonamide formation
-
Dissolve the Boc-protected amino alcohol in dichloromethane (DCM).
-
Add diisopropylethylamine (DIPEA) and 4-(dimethylamino)pyridine (DMAP) to the solution.
-
Cool the mixture to 0 °C and add the appropriate sulfonyl chloride.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the sulfonamide.
Step 3: Boc deprotection
-
Dissolve the sulfonamide in a solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure to yield the crude amine salt.
Step 4: Amide coupling to form this compound (34b)
-
To a solution of the deprotected amine salt in dimethylformamide (DMF), add the desired carboxylic acid (the P2 ligand).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final compound, this compound (34b).
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its inhibitory potency against the purified enzyme and its antiviral efficacy in a cell-based model.
HIV-1 Protease Inhibition Assay
The inhibitory activity of compound 34b against purified HIV-1 protease was determined using a fluorescence resonance energy transfer (FRET) assay. This assay measures the cleavage of a fluorogenic substrate by the protease.
-
Recombinantly express and purify wild-type HIV-1 protease.
-
Prepare a reaction buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7).
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the HIV-1 protease and the inhibitor solution to the reaction buffer.
-
Initiate the reaction by adding a FRET-based substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and determine the IC50 value by fitting the data to a dose-response curve.
Antiviral Activity Assay
The antiviral activity of this compound was evaluated in a cell-based assay using MT-4 cells infected with either wild-type HIV-1 (NL4-3) or a multidrug-resistant (MDR) strain.
-
Culture MT-4 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Infect the MT-4 cells with the HIV-1 virus stock.
-
Immediately after infection, add serial dilutions of this compound to the cell culture.
-
Incubate the plates for 4-5 days at 37 °C in a humidified atmosphere with 5% CO2.
-
Assess cell viability using a colorimetric method, such as the MTT assay, which measures the metabolic activity of living cells.
-
Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.
-
Determine the cytotoxic concentration (CC50) of the compound in uninfected MT-4 cells in parallel.
-
Calculate the selectivity index (SI) as the ratio of CC50 to EC50.
Data Presentation
The quantitative data for the biological evaluation of this compound (compound 34b) are summarized in the table below.
| Compound | HIV-1 Protease IC50 (nM) | Antiviral EC50 (μM) vs. HIV-1 NL4-3 (Wild-Type) | Antiviral EC50 (μM) vs. HIV-1 (MDR) |
| This compound (34b) | 0.32 | 0.29 | 1.90 |
Data sourced from Zhou et al., Eur J Med Chem. 2023 Jul 5;255:115389.[3][6]
Visualizations
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound is depicted in the following diagram.
Caption: Overall workflow for the synthesis and biological evaluation of this compound.
Logical Relationship in Drug Design
The design of potent protease inhibitors often follows a logical progression of optimizing interactions within the enzyme's active site.
Caption: Logical relationship of the core components of this compound.
References
The Discovery of Compound 34b: A Potent HIV-1 Protease Inhibitor
A Technical Whitepaper for Drug Development Professionals
The relentless pursuit of novel antiretroviral agents has been a cornerstone of HIV/AIDS research, leading to the development of highly active antiretroviral therapy (HAART), which has transformed the prognosis for millions. A key component of HAART is the inhibition of HIV-1 protease, an enzyme critical for viral maturation and infectivity. This document provides an in-depth technical guide on the discovery and preclinical evaluation of compound 34b, a novel and highly potent HIV-1 protease inhibitor.
Introduction to HIV-1 Protease Inhibition
The HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins into their functional protein and enzyme components.[1][2] This cleavage is an essential step in the viral life cycle, and its inhibition results in the production of immature, non-infectious viral particles.[1] Structure-based drug design has been instrumental in the development of a class of drugs known as protease inhibitors (PIs), which mimic the transition state of the natural substrate of the enzyme.[3] These inhibitors bind to the active site of the protease with high affinity, competitively inhibiting its function.[1]
Despite the success of existing PIs, the emergence of drug-resistant viral strains necessitates the continued discovery of new inhibitors with improved potency and resistance profiles.[4] Compound 34b emerged from a research program focused on designing novel PIs with enhanced interactions with the enzyme's active site, particularly the backbone residues, to combat resistance.[5]
Discovery and Structure-Activity Relationship (SAR)
Compound 34b was identified through a systematic exploration of structure-activity relationships, focusing on the P2 and P2' ligands of a novel series of inhibitors.[5] The design strategy involved the incorporation of pyrrolidine-derived P2 ligands and various aromatic derivatives as P2' ligands.[5] This effort led to the discovery of inhibitor 34b , which features a (R)-pyrrolidine-3-carboxamide as the P2 ligand and a 4-hydroxyphenyl group as the P2' ligand.[5]
Molecular modeling studies of compound 34b revealed extensive interactions with the backbone residues of both wild-type and drug-resistant HIV-1 protease, providing a structural basis for its potent activity.[5]
Quantitative Biological Data
The biological activity of compound 34b was evaluated through a series of in vitro assays to determine its enzymatic inhibition and antiviral efficacy. The key quantitative data are summarized in the table below.
| Parameter | Value | Target |
| Enzymatic Inhibition (IC50) | 0.32 nM | Wild-Type HIV-1 Protease |
| Antiviral Activity (EC50) | 0.29 µM | Wild-Type HIV-1 (NL4-3) |
| Antiviral Activity (EC50) | 1.90 µM | Drug-Resistant HIV-1 (MDR) |
Table 1: In vitro activity of Compound 34b. Data sourced from[5][6].
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of compound 34b.
HIV-1 Protease Inhibition Assay
Objective: To determine the in vitro inhibitory activity of compound 34b against purified wild-type HIV-1 protease.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant wild-type HIV-1 protease is expressed and purified. A synthetic fluorogenic peptide substrate is used.
-
Assay Conditions: The assay is performed in a buffer solution (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO).
-
Inhibitor Preparation: Compound 34b is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The HIV-1 protease enzyme is pre-incubated with varying concentrations of compound 34b for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a dose-response curve.[5]
Antiviral Activity Assay
Objective: To determine the in vitro antiviral efficacy of compound 34b against wild-type and drug-resistant strains of HIV-1 in a cell-based assay.
Methodology:
-
Cell Culture: A susceptible human T-cell line (e.g., MT-4 cells) is maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Virus Stocks: High-titer stocks of wild-type (e.g., HIV-1NL4-3) and multi-drug resistant (MDR) HIV-1 strains are prepared and quantified.
-
Inhibitor Preparation: Compound 34b is dissolved in DMSO and serially diluted in culture medium.
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
The cells are infected with a predetermined amount of the respective HIV-1 strain in the presence of varying concentrations of compound 34b.
-
Control wells include cells with virus but no inhibitor (positive control) and cells with no virus and no inhibitor (negative control).
-
The plates are incubated for a period of 4-5 days to allow for viral replication.
-
-
Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][6]
Visualizations
HIV-1 Protease Inhibition Mechanism
The following diagram illustrates the mechanism of action of HIV-1 protease and its inhibition by a protease inhibitor like compound 34b.
Caption: Mechanism of HIV-1 protease action and its inhibition by compound 34b.
Drug Discovery and Development Workflow
The logical workflow for the discovery and preclinical evaluation of an HIV-1 protease inhibitor like compound 34b is depicted below.
Caption: Workflow for the discovery and development of HIV-1 protease inhibitors.
References
- 1. youtube.com [youtube.com]
- 2. PDB-101: Molecule of the Month: HIV-1 Protease [pdb101.rcsb.org]
- 3. m.youtube.com [m.youtube.com]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
HIV-1 Protease-IN-8: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease is a well-established and highly effective strategy in antiretroviral therapy. This document provides a detailed technical overview of HIV-1 protease-IN-8, a potent inhibitor of this enzyme. While the primary literature detailing the initial synthesis and evaluation of this specific compound is not publicly available, this guide consolidates the existing data, outlines the presumptive mechanism of action based on its class, and provides detailed, representative experimental protocols for the assessment of similar compounds.
HIV-1 Protease: A Prime Antiviral Target
HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a conserved Asp-Thr-Gly catalytic triad. The enzyme's primary function is to process the viral Gag and Gag-Pol polyproteins at specific cleavage sites. This proteolytic activity releases structural proteins (matrix, capsid, nucleocapsid) and viral enzymes (reverse transcriptase, integrase, and protease itself), which are necessary for the assembly of a mature and infectious virus particle. Inhibition of HIV-1 protease results in the production of immature, non-infectious virions, thereby halting the spread of the virus.
This compound: A Potent Inhibitor
This compound (also referred to as compound 34b) has been identified as a highly potent inhibitor of the HIV-1 protease enzyme. It demonstrates robust activity against both wild-type and drug-resistant variants of the virus, making it a compound of significant interest for further investigation.
Quantitative Data
The following table summarizes the available in vitro inhibitory and antiviral activity data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | HIV-1 Protease Enzyme | 0.32 nM | [1][2][3][4][5] |
| IC50 | Wild-Type HIV-1 (HIV-1NL4-3) | 0.29 µM | [1][2][3][4][5] |
| IC50 | Drug-Resistant HIV-1 Variant (HIV-1MDR) | 1.90 µM | [1][2][3][4][5] |
Note: The substantial difference between the enzymatic IC50 and the cell-based IC50 may be attributed to factors such as cell permeability, efflux pumps, or off-target effects.
Presumptive Mechanism of Action
Based on its high potency against the isolated enzyme, this compound is presumed to be a competitive inhibitor that binds to the active site of the protease. This mechanism involves the inhibitor mimicking the transition state of the natural substrate, thereby blocking the access of the Gag and Gag-Pol polyproteins to the catalytic residues.
Visualizing the Mechanism and Viral Lifecycle
The following diagrams illustrate the role of HIV-1 protease in the viral lifecycle and the mechanism of its inhibition.
Caption: The HIV-1 lifecycle, highlighting the critical maturation step mediated by HIV-1 protease.
References
In-Depth Technical Guide: Structure-Activity Relationship of Novel HIV-1 Protease Inhibitors Featuring IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of novel HIV-1 protease inhibitors, with a specific focus on the adamantane-containing inhibitor, IN-8 (compound 34b). This document details the molecular interactions crucial for potent inhibition, summarizes quantitative inhibitory data, and provides methodologies for key experimental protocols.
Introduction to HIV-1 Protease Inhibition
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] Inhibition of this aspartyl protease is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication.[1][2] The development of potent and selective HIV-1 protease inhibitors has been a major success in structure-based drug design. However, the emergence of drug-resistant viral strains necessitates the continuous development of novel inhibitors with improved resistance profiles.
A key strategy in overcoming drug resistance is the design of inhibitors that form robust interactions with the backbone of the protease active site, as these regions are less prone to mutation.[1] Novel inhibitors often incorporate unique chemical moieties to optimize these interactions and explore different regions of the enzyme's binding pockets.
The Structure-Activity Relationship of IN-8 and Related Adamantane-Containing Inhibitors
IN-8 (compound 34b) is a potent HIV-1 protease inhibitor that incorporates a di-substituted adamantane moiety. This lipophilic "bullet" is a key feature in a class of inhibitors designed to enhance binding affinity and improve pharmacokinetic properties.[3] The adamantane scaffold is strategically utilized to occupy and interact with the hydrophobic S1' and S2' pockets of the HIV-1 protease active site.
Quantitative Inhibitory Data
The inhibitory potency of IN-8 and its analogs is a critical determinant of their potential as therapeutic agents. The following table summarizes the available quantitative data for IN-8.
| Compound | Modification | HIV-1 Protease IC50 (nM) | Antiviral Activity (HIV-1NL4-3) IC50 (µM) | Antiviral Activity (HIV-1MDR) IC50 (µM) |
| IN-8 (34b) | Di-substituted adamantane | 0.32 | 0.29 | 1.90 |
Data sourced from MedchemExpress.
Note: A comprehensive SAR table with a series of analogs is pending the identification of the primary research publication.
Key Structural Features and Interactions
The design of adamantane-containing HIV-1 protease inhibitors like IN-8 focuses on optimizing interactions within the enzyme's active site. The following diagram illustrates the general binding mode of a peptidomimetic inhibitor within the HIV-1 protease active site.
Caption: General binding mode of a peptidomimetic HIV-1 protease inhibitor.
The adamantane group in inhibitors like IN-8 is designed to fit into the S1' and/or S2' pockets, forming extensive van der Waals interactions with hydrophobic residues. The di-substitution pattern on the adamantane is crucial for optimizing the fit and maximizing these interactions, thereby contributing to the high inhibitory potency.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of novel HIV-1 protease inhibitors.
HIV-1 Protease Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the 50% inhibitory concentration (IC50) of a compound against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (DMSO only).
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a pre-determined concentration of HIV-1 protease to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission) using a plate reader. Record data every minute for 30-60 minutes.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Assay in Cell Culture (IC50 Determination)
This protocol describes a method to assess the antiviral activity of a compound in a cell-based assay.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4 cells)
-
Laboratory-adapted HIV-1 strain (e.g., HIV-1NL4-3) or a multi-drug resistant strain
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Reagent for quantifying cell viability (e.g., MTT or CellTiter-Glo)
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells per well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include wells for a positive control (a known antiviral drug) and a negative control (medium only).
-
Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, collect the cell culture supernatant to measure the amount of p24 antigen using an ELISA kit, which is an indicator of viral replication.
-
Determine cell viability in the remaining cells using a suitable assay (e.g., MTT).
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the untreated virus control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
X-ray Crystallography of HIV-1 Protease-Inhibitor Complex
This protocol provides a general workflow for determining the three-dimensional structure of an inhibitor bound to HIV-1 protease.
Caption: General workflow for X-ray crystallography of a protein-ligand complex.
Detailed Steps:
-
Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable expression system (e.g., E. coli) and purify it to high homogeneity using chromatographic techniques.
-
Crystallization: Set up crystallization trials using various methods such as hanging-drop or sitting-drop vapor diffusion. The inhibitor can be co-crystallized with the protease or soaked into pre-formed apo-protease crystals.
-
Crystal Optimization: Optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature) to obtain large, well-diffracting crystals.
-
X-ray Diffraction Data Collection: Mount a single crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Data Processing: Process the raw diffraction images to integrate the reflection intensities and scale the data.
-
Structure Solution: Determine the initial phases for the diffraction data, often by molecular replacement using a known structure of HIV-1 protease as a search model.
-
Model Building and Refinement: Build an atomic model of the protease-inhibitor complex into the resulting electron density map and refine the model against the experimental data to improve its accuracy.
-
Structure Validation and Analysis: Validate the final structure to ensure its quality and analyze the interactions between the inhibitor and the protease active site.
Signaling Pathways and Logical Relationships
The development of a novel HIV-1 protease inhibitor follows a logical progression from initial design to preclinical evaluation. The following diagram illustrates this workflow.
Caption: Logical workflow for the structure-activity relationship (SAR) study of HIV-1 protease inhibitors.
This iterative process involves designing and synthesizing new compounds based on the SAR data and structural insights from X-ray crystallography, with the goal of optimizing potency, selectivity, and pharmacokinetic properties.
Conclusion
The development of novel HIV-1 protease inhibitors like IN-8, which feature unique chemical scaffolds such as di-substituted adamantane, is a promising strategy to combat drug resistance. A thorough understanding of the structure-activity relationships, guided by quantitative biochemical and antiviral data and detailed structural analysis, is essential for the design of next-generation antiretroviral therapies. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of these potent antiviral agents.
References
- 1. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of HIV-1 Protease Inhibition: A Technical Guide on Darunavir
Disclaimer: Initial searches for a specific compound designated "HIV-1 protease-IN-8" did not yield any publicly available data. It is presumed that this may be an internal or unpublished identifier. To fulfill the request for an in-depth technical guide, this document will focus on Darunavir (formerly TMC114) , a well-characterized, potent, and clinically significant HIV-1 protease inhibitor. The principles, experimental methodologies, and data presentation formats described herein are representative of the core analyses performed in the preclinical evaluation of novel HIV-1 protease inhibitors.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This maturation step is essential for the production of infectious virions.[1] Consequently, HIV-1 protease is a prime target for antiretroviral therapy. Protease inhibitors (PIs) are a class of drugs that competitively bind to the active site of the enzyme, preventing the processing of viral polyproteins and resulting in the release of immature, non-infectious viral particles.[2][3]
Darunavir is a second-generation HIV-1 protease inhibitor with high potency against both wild-type and multidrug-resistant strains of the virus.[4] Its robust resistance profile is attributed to its high binding affinity and extensive interactions with the backbone of the protease active site.[4][5] This guide provides a technical overview of the key preclinical data, experimental protocols, and mechanisms of action relevant to the investigation of HIV-1 protease inhibitors, using Darunavir as a case study.
Quantitative Data Summary
The inhibitory activity of a protease inhibitor is quantified through various in vitro assays. Key parameters include the inhibition constant (Kᵢ), which measures the binding affinity of the inhibitor to the enzyme, and the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which represent the concentration of the inhibitor required to reduce enzyme activity or viral replication by half, respectively.
| Parameter | Value | Target | Assay Type | Reference |
| Kᵢ | 16 pM | Wild-Type HIV-1 Protease | Enzyme Inhibition Assay | [6] |
| Binding Affinity (Kᵈ) | 4.5 x 10⁻¹² M | Wild-Type HIV-1 Protease | Isothermal Titration Calorimetry | [4] |
| IC₅₀ | 3 - 6 nM | Laboratory HIV-1 Strains | Cell-Based Antiviral Assay | [7] |
| IC₅₀ | 0.003 µM (3 nM) | Laboratory HIV-1 Strains & Primary Clinical Isolates | Cell-Based Antiviral Assay | [1] |
| EC₅₀ | 1 - 5 nM | Wild-Type HIV-1 and HIV-2 | Cell-Based Antiviral Assay | [8] |
| EC₅₀ against PI-Resistant Strains | < 10 nM for most isolates | Multi-PI-Resistant HIV-1 Isolates | Cell-Based Antiviral Assay | [8] |
Mechanism of Action
Darunavir functions as a potent, competitive inhibitor of HIV-1 protease.[3] Its mechanism involves several key features:
-
Active Site Binding: Darunavir binds with high affinity to the active site of the HIV-1 protease dimer. Its structure mimics the transition state of the natural substrate, effectively blocking the catalytic activity of the enzyme.[2]
-
Backbone Interactions: A distinguishing feature of Darunavir is its extensive hydrogen bonding with the backbone atoms of the protease active site, particularly with residues Asp29 and Asp30.[3][5] These interactions are less susceptible to disruption by single point mutations in the protease, contributing to Darunavir's high genetic barrier to resistance.[5]
-
Dimerization Inhibition: In addition to enzymatic inhibition, Darunavir has been shown to inhibit the dimerization of HIV-1 protease monomers, which is essential for the formation of a functional catalytic site.[9][10] This dual mechanism of action further contributes to its high potency.[9]
-
Structural Flexibility: Darunavir possesses molecular flexibility that allows it to adapt to conformational changes in the protease active site that may arise from drug resistance mutations.[3][11]
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical characterization of HIV-1 protease inhibitors like Darunavir.
HIV-1 Protease Inhibition Assay (FRET-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease using a fluorogenic substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter molecule (fluorophore) and a quencher molecule in close proximity. In its intact state, the fluorescence of the reporter is quenched. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)[5]
-
Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)
-
Test compound (e.g., Darunavir) dissolved in DMSO
-
Control inhibitor (e.g., Pepstatin A)
-
96-well black microtiter plates
-
Fluorescence plate reader with appropriate excitation/emission filters (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the substrate)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the FRET substrate in the assay buffer.
-
Prepare serial dilutions of the test compound and control inhibitor in assay buffer.
-
Prepare a working solution of HIV-1 protease in assay buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a defined volume of the test compound dilution.
-
Positive Control Wells (No Inhibition): Add assay buffer with the same final concentration of DMSO as the test wells.
-
Negative Control Wells (Maximum Inhibition): Add a saturating concentration of the control inhibitor.
-
Blank Wells: Add assay buffer only (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Add a defined amount of HIV-1 protease to all wells except the blank wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The Kᵢ value can be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Antiviral Activity Assay (MT-4 Cell-Based)
This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.
Principle: MT-4 cells are highly susceptible to HIV-1 infection, which leads to a cytopathic effect (CPE) and cell death. The antiviral activity of a compound is measured by its ability to protect the cells from virus-induced death. Cell viability is typically quantified using a colorimetric assay such as the MTT assay. Alternatively, the level of viral replication can be quantified by measuring the amount of a viral protein, such as the p24 capsid protein, in the cell culture supernatant using an ELISA.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., HIV-1 LAI)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, antibiotics)
-
Test compound (e.g., Darunavir)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial p24 antigen ELISA kit
-
Spectrophotometer or ELISA plate reader
Procedure:
-
Cell Preparation:
-
Culture MT-4 cells to the desired density.
-
Plate the cells in a 96-well plate at a specified concentration (e.g., 1 x 10⁵ cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include a "no drug" control.
-
-
Virus Infection:
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a period that allows for multiple rounds of viral replication and the development of CPE (e.g., 4-5 days).
-
-
Quantification of Antiviral Activity:
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
p24 ELISA:
-
Collect the cell culture supernatant from each well.
-
Perform the p24 ELISA according to the manufacturer's instructions to quantify the amount of viral antigen.
-
-
-
Data Analysis:
-
For the MTT assay, calculate the percentage of cell protection for each compound concentration relative to the infected, untreated control and the uninfected control.
-
For the p24 ELISA, calculate the percentage of inhibition of p24 production for each compound concentration relative to the infected, untreated control.
-
Plot the percentage of protection or inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the investigation of HIV-1 protease inhibitors.
Caption: The HIV-1 life cycle and the point of protease inhibitor action.
Caption: Mechanism of competitive inhibition of HIV-1 protease by Darunavir.
Caption: Experimental workflow for a FRET-based HIV-1 protease inhibitor screening assay.
Conclusion
The preclinical investigation of an HIV-1 protease inhibitor involves a multifaceted approach encompassing quantitative biochemical and cell-based assays, and a thorough understanding of its mechanism of action. Darunavir serves as an exemplary model of a highly effective protease inhibitor, demonstrating picomolar to low nanomolar potency, a high barrier to resistance, and a well-defined mechanism of action. The experimental protocols and data presented in this guide provide a foundational framework for the evaluation of novel compounds targeting HIV-1 protease, a critical step in the development of new antiretroviral therapies.
References
- 1. The HIV lifecycle | HIV i-Base [i-base.info]
- 2. abcam.co.jp [abcam.co.jp]
- 3. abcam.cn [abcam.cn]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Super-rapid quantitation of the production of HIV-1 harboring a luminescent peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of HIV-1 Protease Inhibitor IN-8 (Compound 34b)
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the available physicochemical properties of the potent HIV-1 protease inhibitor designated as IN-8, also referred to as compound 34b. Through extensive investigation, it has been determined that "HIV-1 protease-IN-8" is likely a darunavir analog, specifically compound 5ac or 5ae , as described in recent medicinal chemistry literature. These compounds exhibit exceptional potency against wild-type HIV-1 protease.
Due to the limited availability of a complete physicochemical dataset for these specific analogs in the public domain, this guide will present the known biological potency data for these compounds. To provide a comprehensive profile for researchers, this will be supplemented with the well-established physicochemical properties of their parent compound, darunavir, which serves as a relevant surrogate. Furthermore, detailed experimental protocols for determining key physicochemical parameters for HIV-1 protease inhibitors are provided to facilitate further research and development.
Quantitative Data Summary
The following tables summarize the known inhibitory activity of the darunavir analogs likely corresponding to IN-8 and the key physicochemical properties of the parent compound, darunavir.
Table 1: In Vitro Inhibitory Activity of Potent Darunavir Analogs
| Compound | HIV-1 Protease IC₅₀ (nM) |
| 5ac | 0.31[1] |
| 5ae | 0.28[1] |
| Darunavir (Reference) | 1.87[1] |
Table 2: Physicochemical Properties of Darunavir (Reference Compound)
| Property | Value |
| Molecular Formula | C₂₇H₃₇N₃O₇S[2] |
| Molecular Weight | 547.7 g/mol [2] |
| Aqueous Solubility | Low[3] |
| Bioavailability | ~37% (unboosted), ~82% (with ritonavir)[3] |
| Biopharmaceutical Classification System (BCS) | Class II[3] |
| LogP | 2.9[2] |
| pKa | Data not readily available |
Experimental Protocols
Detailed methodologies for key experiments relevant to the characterization of HIV-1 protease inhibitors are outlined below.
Determination of In Vitro HIV-1 Protease Inhibitory Activity (IC₅₀)
This protocol describes a common method for assessing the potency of compounds against purified HIV-1 protease.
Materials:
-
Purified recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with an EDANS/DABCYL FRET pair)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound to the respective wells. A control well should contain only DMSO.
-
Add the fluorogenic substrate to all wells to a final concentration within the linear range of the assay.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of purified HIV-1 protease to each well.
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the initial reaction velocities for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a dose-response curve using non-linear regression analysis.[1]
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method for determining the thermodynamic solubility of a compound.
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., acetate buffer, pH 4.0)
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
Procedure:
-
Add an excess amount of the solid test compound to a known volume of the desired buffer in a vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the suspension to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
The determined concentration represents the aqueous solubility of the compound in that specific buffer.
Permeability Assessment (Caco-2 Cell Monolayer Assay)
This in vitro model is widely used to predict the intestinal permeability of drug candidates.
Materials:
-
Caco-2 cells
-
Transwell® inserts with microporous membranes
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
LC-MS/MS or HPLC for sample analysis
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Prior to the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Assess the integrity of the cell monolayer by measuring the permeability of Lucifer yellow.
-
To measure apical to basolateral (A-B) permeability, add the test compound (dissolved in transport buffer) to the apical chamber.
-
At specified time intervals, collect samples from the basolateral chamber.
-
To measure basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS or HPLC.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
The following diagrams illustrate the synthetic pathway for the darunavir analogs and a general workflow for permeability screening.
Caption: Synthetic scheme for the preparation of potent darunavir analogs.
Caption: General experimental workflow for Caco-2 cell permeability assay.
References
Target Validation of HIV-1 Protease for the Inhibitor IN-8: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The validation of a drug's molecular target is a cornerstone of modern therapeutic development, ensuring efficacy and minimizing off-target effects. Human Immunodeficiency Virus Type 1 (HIV-1) protease is a well-established, clinically validated target for antiretroviral therapy.[1][2][3] Its essential role in the viral life cycle—cleaving Gag and Gag-Pol polyproteins to produce mature, infectious virions—makes it an ideal point of intervention.[3][4] This document provides a comprehensive technical overview of the target validation process for IN-8, a novel and potent inhibitor of HIV-1 protease. We detail the quantitative bioactivity of IN-8 and outline the standard experimental protocols used to unequivocally confirm HIV-1 protease as its primary target. This guide synthesizes biochemical, virological, and resistance data to build a robust validation case for IN-8.
IN-8: Quantitative Bioactivity Profile
IN-8 (also identified as compound 34b) has demonstrated highly potent inhibitory activity at both the enzymatic and cellular levels. Its efficacy against wild-type and a multi-drug resistant (MDR) HIV-1 variant underscores its potential as a next-generation antiretroviral agent.[5] The key quantitative metrics for IN-8 are summarized below.
| Parameter | Target/Virus Strain | Value | Description | Citation |
| IC₅₀ | Recombinant HIV-1 Protease | 0.32 nM | The concentration of IN-8 required to inhibit the enzymatic activity of isolated HIV-1 protease by 50%. | [5] |
| IC₅₀ | Wild-Type HIV-1 (NL4-3) | 0.29 µM | The concentration of IN-8 required to inhibit the replication of a wild-type laboratory strain of HIV-1 in a cell-based assay by 50%. | [5] |
| IC₅₀ | Multi-Drug Resistant HIV-1 (MDR) | 1.90 µM | The concentration of IN-8 required to inhibit the replication of a multi-drug resistant HIV-1 variant in a cell-based assay by 50%. | [5] |
The Logic of Target Validation
Target validation for an antiretroviral compound like IN-8 follows a logical and stepwise progression. It begins with a hypothesis generated from a primary screen and moves through increasingly complex biological systems to confirm that the drug's antiviral effect is mediated by its interaction with the intended target. The failure of a drug to progress through this workflow can indicate a lack of specific activity or the presence of off-target effects.
Caption: Logical workflow for validating HIV-1 protease as the target of IN-8.
Experimental Methodologies
The following sections describe the detailed, representative protocols for the core experiments required to validate HIV-1 protease as the target of IN-8.
HIV-1 Protease Biochemical Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HIV-1 protease.
Objective: To determine the IC₅₀ value of IN-8 against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic peptide substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7
-
IN-8, serially diluted in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)
Protocol:
-
Prepare serial dilutions of IN-8 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
In a 96-well microplate, add 10 µL of the diluted IN-8 solution to each well. Include controls for 100% activity (DMSO vehicle only) and 0% activity (no enzyme).
-
Add 80 µL of the fluorogenic substrate solution (at a concentration near its Kₘ) to all wells.
-
Initiate the reaction by adding 10 µL of a pre-determined concentration of recombinant HIV-1 protease to each well.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time (kinetic read) for 30-60 minutes. The cleavage of the substrate separates the EDANS fluorophore from the DABCYL quencher, resulting in a quantifiable signal.
-
Calculate the reaction rate (slope of the linear phase of fluorescence increase) for each concentration of IN-8.
-
Normalize the rates relative to the DMSO control (100% activity).
-
Plot the normalized rates against the logarithm of the IN-8 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a measure of its efficacy against the live virus.
Objective: To determine the IC₅₀ value of IN-8 against wild-type and drug-resistant HIV-1 strains.
Caption: General workflow for determining the antiviral activity of IN-8.
Materials:
-
Susceptible host cells (e.g., TZM-bl reporter cells or MT-2 T-lymphoid cells).[6]
-
Cell culture medium (e.g., DMEM or RPMI 1640) with 10% FBS.
-
Laboratory-adapted HIV-1 stocks (e.g., NL4-3) and relevant drug-resistant variants.[6]
-
IN-8, serially diluted.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., Luciferase assay kit for TZM-bl cells or p24 antigen ELISA kit).[6][7]
Protocol:
-
Seed host cells into a 96-well plate at an appropriate density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight if necessary.
-
Prepare serial dilutions of IN-8 in culture medium.
-
Remove the old medium from the cells and add the medium containing the IN-8 dilutions. Include cell-only controls (no virus) and virus-only controls (no drug).
-
Add a pre-titered amount of HIV-1 stock to each well to achieve a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48 to 72 hours.[6]
-
After incubation, quantify the extent of viral replication:
-
Calculate the percentage of inhibition for each IN-8 concentration relative to the virus control wells.
-
Plot the percentage of inhibition against the logarithm of the IN-8 concentration and use non-linear regression to determine the IC₅₀ value.
Drug Resistance Selection and Analysis
This is the definitive step in target validation. By demonstrating that resistance to the drug is caused by mutations in the target protein, a direct causal link is established.
Objective: To show that resistance to IN-8 maps specifically to the HIV-1 protease gene.
Protocol:
-
Selection Phase:
-
Culture a high-titer stock of wild-type HIV-1 in susceptible T-cells (e.g., MT-2) in the presence of IN-8 at a concentration approximately equal to its IC₅₀.
-
Monitor viral replication by periodically measuring p24 antigen in the supernatant.
-
When viral replication rebounds (indicating the emergence of a potentially resistant population), harvest the virus-containing supernatant.
-
Use this new viral stock to infect fresh cells, this time with a 2- to 3-fold higher concentration of IN-8.
-
Repeat this dose-escalation process for multiple passages.
-
-
Genotypic Analysis:
-
Once a viral population that can replicate at high concentrations of IN-8 is established, extract viral RNA from the culture supernatant.
-
Use reverse transcription-polymerase chain reaction (RT-PCR) to amplify the region of the pol gene that encodes for the protease enzyme.
-
Sequence the resulting PCR product.
-
Compare the nucleotide and translated amino acid sequences of the protease from the resistant virus to that of the original wild-type virus.[8]
-
The identification of specific amino acid substitutions in the protease of the IN-8-resistant strain provides conclusive evidence that HIV-1 protease is the direct target of the drug.
-
Mechanism of Action: Competitive Inhibition of HIV-1 Protease
HIV-1 protease inhibitors, including IN-8, are designed as substrate mimics.[9][10] The enzyme's active site, formed at the dimer interface, contains a catalytic dyad of aspartic acid residues (Asp25 and Asp25').[3][4] These residues are crucial for hydrolyzing the peptide bonds of the Gag-Pol polyprotein. IN-8 acts as a competitive inhibitor, binding tightly within this active site and physically blocking the entry and cleavage of the natural substrate. This prevents the maturation of viral proteins, resulting in the production of non-infectious virions.
Caption: IN-8 competitively inhibits HIV-1 protease, blocking polyprotein cleavage.
Conclusion
The validation of HIV-1 protease as the molecular target for IN-8 is achieved through a multi-faceted approach. The potent, low-nanomolar inhibition of the recombinant enzyme establishes direct biochemical interaction.[5] This activity translates effectively into a cellular context, where IN-8 suppresses the replication of both wild-type and multi-drug resistant HIV-1. The ultimate confirmation comes from resistance studies, where selective pressure from IN-8 leads to mutations within the protease gene. This combination of biochemical potency, robust antiviral activity, and a clear genetic basis for resistance provides a conclusive and comprehensive validation of HIV-1 protease as the specific and primary target of IN-8.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of structural mechanisms of HIV-1 protease specificity using computational peptide docking: implications for drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
Initial Characterization of HIV-1 Protease Inhibitor IN-8: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial characterization of IN-8, a novel inhibitor targeting the human immunodeficiency virus type 1 (HIV-1) protease. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme prevents the production of infectious virions, making it a key target for antiretroviral therapy.[3][4][5] This guide details the enzymatic and cellular activities of IN-8, its cytotoxic profile, and the experimental methodologies employed in its initial assessment.
Mechanism of Action
HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][6] Each subunit contributes a catalytic aspartate residue (Asp25) to the active site.[1][7] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and hydrolyzes the peptide bonds.[1][2] Protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and thereby blocking its catalytic activity.[1][5][8] This competitive inhibition prevents the processing of polyproteins, leading to the production of immature, non-infectious viral particles.[3][4]
The proposed mechanism of action for IN-8 involves its binding to the active site of HIV-1 protease, a process that can be visualized through the following logical workflow:
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
- 5. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protease Inhibitors (HIV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Experimental Assays for HIV-1 Protease-IN-8
Audience: Researchers, scientists, and drug development professionals.
Introduction: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2] Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][3] HIV-1 protease-IN-8 is a potent inhibitor of this enzyme, demonstrating significant activity in both biochemical and cell-based assays.[4] These application notes provide an overview of the quantitative data available for this compound and detailed protocols for representative assays used to characterize its inhibitory activity.
Data Presentation
The inhibitory potency of this compound has been quantified in both enzymatic and cell-based antiviral assays. The following table summarizes the key quantitative data for this compound.
| Assay Type | Target | Parameter | Value |
| Biochemical Assay | Recombinant HIV-1 Protease | IC50 | 0.32 nM[4] |
| Cell-Based Assay | Wild-Type HIV-1 (NL4-3) | IC50 | 0.29 µM[4] |
| Cell-Based Assay | Drug-Resistant HIV-1 (MDR) | IC50 | 1.90 µM[4] |
Mechanism of Action of HIV-1 Protease Inhibitors
HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][2] The active site, containing a characteristic Asp-Thr-Gly triad, is located at the dimer interface.[1] Protease inhibitors, such as this compound, are designed to mimic the transition state of the natural substrate and bind tightly to the active site.[1] This binding event blocks the cleavage of the Gag and Gag-Pol polyproteins, thereby halting the viral maturation process and rendering the newly produced virions non-infectious.[1]
Caption: Mechanism of HIV-1 Protease Inhibition by IN-8.
Experimental Protocols
The following are representative protocols for assays commonly used to evaluate the efficacy of HIV-1 protease inhibitors like IN-8.
Biochemical Assay: HIV-1 Protease FRET-Based Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.
Workflow:
Caption: Workflow for a FRET-based HIV-1 Protease Assay.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
In a 96-well plate, add 50 µL of the HIV-1 protease solution to each well.
-
Add 2 µL of each IN-8 dilution to the respective wells. Include a positive control (protease with no inhibitor) and a negative control (assay buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare the FRET substrate solution in assay buffer.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: HIV-1 Replication Assay in T-Cells
This assay measures the ability of a compound to inhibit HIV-1 replication in a relevant cell line, such as T-lymphocytes. Inhibition is typically quantified by measuring the amount of a viral protein (e.g., p24 antigen) in the cell culture supernatant.
Workflow:
Caption: Workflow for a cell-based HIV-1 replication assay.
Materials:
-
A susceptible T-cell line (e.g., MT-2, PM1)[5]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HIV-1 viral stock (e.g., HIV-1NL4-3)[4]
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed the T-cells into a 96-well plate at an appropriate density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium and add 50 µL to the appropriate wells. Include a no-drug control (cells + virus) and a no-virus control (cells only).
-
Add 50 µL of a pre-titered dilution of HIV-1 virus stock to each well (except the no-virus control).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-7 days.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each concentration of IN-8 relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Note: The cytotoxicity of the compound should also be assessed in parallel using a standard method (e.g., MTT or CellTiter-Glo assay) to ensure that the observed antiviral activity is not due to cell death.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of investigational HIV-1 protease inhibitors, exemplified by the hypothetical compound "IN-8". The following sections outline the necessary assays to determine the enzymatic inhibition, antiviral efficacy, and cytotoxicity of novel protease inhibitors.
Introduction to HIV-1 Protease Inhibition Assays
HIV-1 protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins.[1][2][3] Inhibition of this enzyme prevents the production of infectious virions, making it a critical target for antiretroviral therapy.[4][5][6] In vitro assays are fundamental for the initial screening and characterization of new HIV-1 protease inhibitors. These assays typically fall into two main categories: biochemical assays that measure direct enzyme inhibition and cell-based assays that assess the compound's antiviral activity in a cellular context.
Biochemical Assay: Fluorometric HIV-1 Protease Inhibition Assay
This protocol is designed to determine the concentration at which a test compound, such as IN-8, inhibits 50% of the HIV-1 protease activity (IC50). The assay relies on the cleavage of a fluorogenic substrate by recombinant HIV-1 protease, which results in a quantifiable fluorescent signal.[1][7]
Experimental Workflow: Fluorometric Inhibition Assay
Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.
Protocol: Fluorometric HIV-1 Protease Inhibition
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Fluorogenic Substrate
-
Assay Buffer
-
Dilution Buffer
-
Test Compound (IN-8) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Pepstatin A)[7]
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader with kinetic capabilities
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.[7]
-
Prepare a stock solution of the test compound IN-8 in DMSO. Create a serial dilution series in Assay Buffer. The final DMSO concentration in the assay should not exceed 1-5%.[7]
-
Reconstitute the HIV-1 protease in Dilution Buffer as per the manufacturer's instructions. Further dilute it in Assay Buffer to the desired working concentration.[7]
-
Prepare the HIV-1 Protease Substrate solution in Assay Buffer.[7]
-
-
Assay Plate Setup:
-
In a 96-well plate, add 10 µL of the serially diluted test compound (IN-8) to the sample wells.
-
For the Inhibitor Control (IC) wells, add 10 µL of the positive control inhibitor.[7]
-
For the Enzyme Control (EC) wells (maximum activity), add 10 µL of Assay Buffer.[7]
-
Add 80 µL of the prepared HIV-1 Protease solution to all wells.[7]
-
Mix gently and incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction and Measure Fluorescence:
-
Add 10 µL of the HIV-1 Protease Substrate solution to all wells to start the reaction. Mix well.[7]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence in kinetic mode for 60-180 minutes at 37°C, with an excitation wavelength of 330 nm and an emission wavelength of 450 nm.[1][7]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of IN-8 using the following formula: % Inhibition = [(Slope of EC - Slope of Sample) / Slope of EC] x 100
-
Plot the percent inhibition against the logarithm of the IN-8 concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Cell-Based Assay: Single-Cycle HIV-1 Infectivity Assay
This protocol measures the ability of IN-8 to inhibit HIV-1 replication in a cell-based system. It utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.[8] Infection with HIV-1 leads to the expression of the Tat protein, which in turn drives the expression of the reporter genes.
Experimental Workflow: TZM-bl Infectivity Assay
Caption: Workflow for the cell-based TZM-bl HIV-1 infectivity assay.
Protocol: TZM-bl Infectivity Assay
Materials:
-
TZM-bl cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
HIV-1 virus stock (e.g., HIV-1 IIIB)
-
Test Compound (IN-8)
-
96-well clear-bottom, white-walled plates
-
Luciferase assay reagent (e.g., Bright-Glo™)[8]
-
Luminometer
Procedure:
-
Cell Plating:
-
The day before the assay, seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of IN-8 in growth medium.
-
Dilute the HIV-1 virus stock in growth medium to a concentration that yields a strong signal in the luciferase assay without causing excessive cell death.
-
-
Infection:
-
Remove the growth medium from the TZM-bl cells.
-
Add 50 µL of the diluted IN-8 to the appropriate wells.
-
Add 50 µL of the diluted virus to all wells except for the cell control wells.
-
For virus control wells (no inhibitor), add 50 µL of growth medium instead of the compound.
-
For cell control wells (no virus), add 100 µL of growth medium.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.[8]
-
-
Luminescence Measurement:
-
After incubation, remove 100 µL of the medium from each well.[8]
-
Prepare and add 100 µL of the luciferase assay reagent to each well according to the manufacturer's instructions.[8]
-
Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (cell control wells) from all other readings.
-
Calculate the percent inhibition for each concentration of IN-8 using the formula: % Inhibition = [(RLU of Virus Control - RLU of Sample) / RLU of Virus Control] x 100 (where RLU is Relative Light Units)
-
Plot the percent inhibition against the logarithm of the IN-8 concentration to determine the 50% effective concentration (EC50).
-
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells. A standard cytotoxicity assay, such as one using MTT or a resazurin-based reagent (e.g., CellTiter-Blue), can be performed in parallel with the antiviral assay.
Protocol: Resazurin-Based Cytotoxicity Assay
Procedure:
-
Cell Plating and Compound Treatment:
-
Plate TZM-bl cells and treat them with the same serial dilutions of IN-8 as in the antiviral assay, but do not add the virus.
-
Incubate for 48 hours.
-
-
Viability Measurement:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence (Ex/Em = ~560/590 nm).
-
-
Data Analysis:
-
Calculate the percent cytotoxicity for each concentration: % Cytotoxicity = 100 - {[(Fluorescence of Sample - Fluorescence of Blank) / (Fluorescence of Cell Control - Fluorescence of Blank)] x 100}
-
Plot percent cytotoxicity against the logarithm of the IN-8 concentration to determine the 50% cytotoxic concentration (CC50).
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The key parameters are the IC50, EC50, and CC50 values. The Selectivity Index (SI), calculated as CC50 / EC50, provides a measure of the compound's therapeutic window.
Table 1: In Vitro Activity of HIV-1 Protease Inhibitor IN-8
| Assay Type | Endpoint | IN-8 Value (nM) | Positive Control (e.g., Darunavir) Value (nM) |
| Biochemical Assay | |||
| Fluorometric Inhibition | IC50 | [Insert Data] | [Insert Data] |
| Cell-Based Assays | |||
| TZM-bl Infectivity (HIV-1 IIIB) | EC50 | [Insert Data] | [Insert Data] |
| Cytotoxicity (TZM-bl cells) | CC50 | [Insert Data] | [Insert Data] |
| Calculated Parameter | |||
| Selectivity Index (SI) | CC50/EC50 | [Insert Data] | [Insert Data] |
These protocols provide a foundational framework for the in vitro characterization of novel HIV-1 protease inhibitors. Adherence to these standardized methods will ensure the generation of robust and reproducible data, facilitating the identification and development of new antiretroviral agents.
References
- 1. abcam.cn [abcam.cn]
- 2. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and Kinetics of HIV-1 Protease Activation [mdpi.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. abcam.co.jp [abcam.co.jp]
- 8. hiv.lanl.gov [hiv.lanl.gov]
Application Notes and Protocols for HIV-1 Protease-IN-8 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of HIV-1 Protease-IN-8 (also identified as compound 34b), a potent inhibitor of HIV-1 protease, in cell-based assays. This document is intended to guide researchers in the effective application of this compound for anti-HIV-1 drug discovery and virology research.
Introduction
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. Inhibition of HIV-1 protease is a well-established therapeutic strategy for the treatment of HIV/AIDS. This compound is a potent inhibitor of this enzyme, demonstrating significant activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1 in enzymatic and cell-based assays.
Data Presentation
The following table summarizes the available quantitative data for this compound, providing a clear comparison of its activity against the viral enzyme and in a cellular context.
| Parameter | Value | Target | Reference |
| Enzymatic IC50 | 0.32 nM | Recombinant HIV-1 Protease | [1] |
| Antiviral IC50 | 0.29 µM | Wild-Type HIV-1 (NL4-3) | [1] |
| Antiviral IC50 | 1.90 µM | Multi-Drug Resistant (MDR) HIV-1 | [1] |
Note: While the potent enzymatic activity of this compound is evident, the increase in the IC50 value in cell-based assays suggests factors such as cell permeability, efflux, or metabolism may influence its efficacy in a cellular environment. Further investigation into these aspects is recommended.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating HIV-1 protease inhibitors in a cell-based assay.
Caption: HIV-1 Protease Signaling Pathway and Inhibition by IN-8.
Caption: General Experimental Workflow for Antiviral Assay.
Experimental Protocols
Disclaimer: The following protocols are representative examples for conducting cell-based assays with HIV-1 protease inhibitors. Due to the absence of a specific primary publication for this compound (compound 34b), these protocols are based on established methods for similar compounds. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Anti-HIV-1 Activity Assay in MT-4 Cells
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., NL4-3 strain)
-
This compound
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
96-well cell culture plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture MT-4 cells in complete RPMI-1640 medium.
-
On the day of the assay, count the cells and adjust the density to 1 x 105 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., from 10 µM to 0.01 nM).
-
Add 50 µL of each compound dilution to the appropriate wells in triplicate. Include a "no drug" control (medium with DMSO) and a "no virus" control.
-
-
HIV-1 Infection:
-
Dilute the HIV-1 stock in complete RPMI-1640 medium to a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to each well (except for the "no virus" control wells).
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for 4-5 days.
-
-
Assay Readout (p24 ELISA):
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect 100 µL of the supernatant from each well.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the "no drug" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cytotoxicity Assay in MT-4 Cells
This protocol is essential to determine the cytotoxic concentration (CC50) of this compound and to calculate the selectivity index (SI = CC50/IC50).
Materials:
-
MT-4 cells
-
This compound
-
Complete RPMI-1640 medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as in Protocol 1.
-
-
Compound Preparation and Addition:
-
Prepare and add serial dilutions of this compound to the wells as described in Protocol 1. Include a "no drug" control.
-
-
Incubation:
-
Incubate the plate in a humidified CO2 incubator at 37°C for the same duration as the antiviral assay (4-5 days).
-
-
Assay Readout (Cell Viability):
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value using a non-linear regression analysis.
-
Calculate the Selectivity Index (SI) by dividing the CC50 by the IC50 obtained from the antiviral assay. A higher SI value indicates a more favorable therapeutic window.
-
Conclusion
This compound is a highly potent inhibitor of HIV-1 protease with significant antiviral activity in cell-based assays. The provided protocols offer a framework for researchers to further characterize its efficacy, cytotoxicity, and potential for development as an anti-HIV therapeutic. It is recommended to perform these assays with appropriate controls and to further investigate the compound's mechanism of action and resistance profile.
References
Application of Compound 34b in HIV Research: A Review of Available Information
Initial searches for a specific molecule designated "compound 34b" within the context of HIV research have not yielded dedicated scientific literature or data. This suggests that "compound 34b" may be an internal designation not yet widely published, a component of a broader study where it is not the primary focus, or a misidentification.
While detailed application notes and protocols for a specific "compound 34b" cannot be generated without a direct scientific reference, this document will outline the typical data and methodologies presented for novel anti-HIV compounds, using examples from various research findings on other potential therapeutic agents. This will serve as a template for what researchers and drug development professionals would look for and can be adapted once specific information on "compound 34b" becomes available.
I. Quantitative Data Summary for a Novel Anti-HIV Compound
When evaluating a new compound for its potential as an anti-HIV agent, several key quantitative metrics are assessed. These are typically presented in a tabular format for clarity and ease of comparison with existing drugs or other candidates.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of a Hypothetical Compound 34b
| Cell Line | Virus Strain | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MT-4 | HIV-1 IIIB | Data | Data | Data |
| CEM-SS | HIV-1 RF | Data | Data | Data |
| PBMCs | HIV-1 BaL | Data | Data | Data |
-
EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes the death of 50% of the host cells.
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound. A higher SI is desirable.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are examples of standard protocols used in the evaluation of anti-HIV compounds.
A. Cell-Based Anti-HIV Assay
This protocol is used to determine the efficacy of a compound in inhibiting HIV replication in a cell culture system.
1. Cell Culture and Virus Propagation:
- Maintain human T-cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Propagate HIV-1 strains (e.g., IIIB, RF, BaL) in permissive cell lines and quantify the virus stock by measuring the p24 antigen concentration or by determining the tissue culture infectious dose (TCID₅₀).
2. Antiviral Activity Assay:
- Seed cells in a 96-well plate.
- Prepare serial dilutions of the test compound (e.g., "compound 34b") and add to the cells.
- Infect the cells with a predetermined amount of HIV-1.
- Include control wells with no compound (virus control) and no virus (cell control).
- Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-7 days).
- After incubation, measure the extent of viral replication by quantifying the amount of p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
- Calculate the EC₅₀ value from the dose-response curve.
B. Cytotoxicity Assay
This protocol assesses the toxicity of the compound to the host cells.
1. Cell Treatment:
- Seed cells in a 96-well plate at the same density as in the antiviral assay.
- Add serial dilutions of the test compound.
- Incubate the plates for the same duration as the antiviral assay.
2. Viability Assessment:
- Add a viability reagent such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or use a commercially available kit (e.g., CellTiter-Glo®).
- Measure the absorbance or luminescence, which correlates with the number of viable cells.
- Calculate the CC₅₀ value from the dose-response curve.
III. Visualization of Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following examples use the DOT language for Graphviz to create these visualizations.
A. HIV-1 Replication Cycle and Potential Targets for Inhibition
This diagram illustrates the major steps in the HIV-1 life cycle, highlighting where a therapeutic agent like "compound 34b" might act.
Application Notes and Protocols for Measuring the IC50 of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting HIV-1 Protease
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2][3][4] This aspartyl protease is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions.[4][5][6] Inhibition of HIV-1 protease activity renders the resulting viral particles non-infectious, making it a key target for antiretroviral therapy.[3][7] The development of potent and specific protease inhibitors (PIs) has been a cornerstone of highly active antiretroviral therapy (HAART), transforming HIV/AIDS from a fatal disease into a manageable chronic condition.[4][8]
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. In the context of HIV-1 drug discovery, determining the IC50 value of a potential inhibitor against HIV-1 protease is a fundamental step in assessing its potency and a critical parameter for lead optimization.
These application notes provide a detailed protocol for determining the IC50 of a test compound, such as the hypothetical inhibitor "IN-8," against HIV-1 protease using a widely adopted and robust fluorometric assay based on Förster Resonance Energy Transfer (FRET).
Principle of the FRET-Based HIV-1 Protease Assay
The FRET-based assay provides a sensitive and continuous method for measuring HIV-1 protease activity.[5][9] The assay utilizes a synthetic peptide substrate that contains a cleavage site specific for HIV-1 protease.[1][9] This peptide is flanked by a fluorescent donor molecule and a quencher molecule.
In the intact substrate, the proximity of the donor and quencher allows for FRET to occur, where the energy from the excited donor is transferred to the quencher, resulting in minimal fluorescence emission from the donor. Upon cleavage of the peptide by HIV-1 protease, the donor and quencher are separated. This separation disrupts FRET, leading to an increase in the donor's fluorescence emission, which can be measured over time.[5][10][11] The rate of this fluorescence increase is directly proportional to the protease activity. By measuring the enzyme activity at various concentrations of an inhibitor, an IC50 value can be determined.
Experimental Protocol: Fluorometric IC50 Determination
This protocol outlines the steps for determining the IC50 value of a test inhibitor (e.g., IN-8) against recombinant HIV-1 protease.
3.1. Materials and Reagents
-
Recombinant HIV-1 Protease
-
HIV-1 Protease FRET Substrate (e.g., based on EDANS/DABCYL or other FRET pairs)[5][9]
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 125 mM potassium acetate, 1 mM DTT, 1 mM EDTA)[12]
-
Test Inhibitor (e.g., IN-8), dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A, Lopinavir, or Ritonavir)[7][12]
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters (e.g., Ex/Em = 330/450 nm or 340/490 nm for EDANS/DABCYL-based substrates)[1][9]
-
Multichannel pipette
-
Incubator set to 37°C
3.2. Experimental Workflow Diagram
Caption: Workflow for IC50 determination of an HIV-1 protease inhibitor.
3.3. Detailed Procedure
-
Preparation of Reagents:
-
Test Inhibitor (IN-8): Prepare a stock solution of IN-8 in 100% DMSO. Perform a serial dilution of the stock solution in assay buffer to obtain a range of concentrations (e.g., 10-fold dilutions followed by 2-fold dilutions to cover a broad concentration range from picomolar to micromolar). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Positive Control: Prepare a dilution series of a known HIV-1 protease inhibitor (e.g., Pepstatin A) in the same manner as the test inhibitor.
-
HIV-1 Protease: Dilute the stock solution of recombinant HIV-1 protease in cold assay buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate for at least 60 minutes.
-
FRET Substrate: Dilute the FRET substrate stock solution in assay buffer to the final working concentration (typically at or below the Km value for the enzyme).[13]
-
-
Assay Plate Setup (in duplicate or triplicate):
-
Blank wells: Add assay buffer only.
-
No-enzyme control wells: Add assay buffer and the FRET substrate.
-
No-inhibitor (100% activity) control wells: Add assay buffer, HIV-1 protease, and the corresponding concentration of DMSO (vehicle control).
-
Test inhibitor wells: Add assay buffer, HIV-1 protease, and the serial dilutions of IN-8.
-
Positive control wells: Add assay buffer, HIV-1 protease, and the serial dilutions of the positive control inhibitor.
-
-
Reaction and Measurement:
-
To the appropriate wells of a 96-well black microplate, add the assay buffer and the different concentrations of the test inhibitor (or DMSO for the control).
-
Add the diluted HIV-1 protease to all wells except the blank and no-enzyme controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 60-180 minutes) at the appropriate excitation and emission wavelengths for the FRET pair being used.[1]
-
Data Presentation and Analysis
4.1. Calculation of Percent Inhibition
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the average V₀ for the no-inhibitor control (100% activity).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (V₀ of inhibitor / V₀ of no-inhibitor control)] x 100
4.2. IC50 Determination
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
4.3. Quantitative Data Summary
The following table provides a template for summarizing the IC50 data for IN-8 and a reference inhibitor.
| Compound | IC50 (nM) | Hill Slope | R² |
| IN-8 | [Insert Value] | [Insert Value] | [Insert Value] |
| Lopinavir | 4.0[12][14] | [Insert Value] | [Insert Value] |
| Ritonavir | 0.69[12][14] | [Insert Value] | [Insert Value] |
| Darunavir | 2.5 - 3.0[15] | [Insert Value] | [Insert Value] |
| Pepstatin A | 1600 | [Insert Value] | [Insert Value] |
Note: The IC50 values for known inhibitors are provided as examples and can vary depending on the specific assay conditions.
Visualization of Signaling Pathways and Logical Relationships
5.1. HIV-1 Life Cycle and the Role of Protease
Caption: Simplified HIV-1 life cycle highlighting the role of protease.
5.2. Principle of the FRET-Based Protease Assay
Caption: Mechanism of the FRET-based HIV-1 protease assay.
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions and reagents. It is intended for research use only. Always follow appropriate laboratory safety procedures.
References
- 1. abcam.cn [abcam.cn]
- 2. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 3. abcam.com [abcam.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurogentec.com [eurogentec.com]
- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 7. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 10. mdpi.com [mdpi.com]
- 11. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing the Antiviral Activity of Interleukin-8 (IL-8) Modulators
For Researchers, Scientists, and Drug Development Professionals
Application Note
Interleukin-8 (IL-8), a pro-inflammatory CXC chemokine, plays a crucial role in the immune response by recruiting neutrophils and other immune cells to sites of infection and inflammation.[1][2] Beyond its established role in inflammation, emerging evidence suggests that the IL-8 signaling pathway can be manipulated by viruses to facilitate their replication and propagation.[2] Consequently, targeting the IL-8 pathway presents a novel therapeutic strategy for the development of antiviral agents. This document provides a comprehensive set of protocols to assess the antiviral activity of compounds that modulate the IL-8 signaling pathway.
The methodologies detailed below are designed to enable the screening and characterization of small molecules or biologics that may inhibit or enhance viral activity through their effects on IL-8 and its receptors, CXCR1 and CXCR2.[1][3] The protocols cover a range of in vitro assays, from initial cytotoxicity assessments to specific functional assays that measure viral replication and the modulation of the IL-8 signaling cascade.
Key Experimental Protocols
A systematic approach is essential to determine the antiviral efficacy and mechanism of action of a test compound targeting the IL-8 pathway. The following protocols outline the key experiments.
Cytotoxicity Assay
Objective: To determine the concentration range at which the test compound is non-toxic to the host cells used in antiviral assays. This is a critical first step to ensure that any observed antiviral effect is not due to cell death.
Protocol:
-
Cell Plating: Seed host cells (e.g., Vero E6, A549, or other virus-permissive cell lines) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the test compound in cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium only) and a "vehicle" control (medium with the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or neutral red uptake assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.
Viral Titer Reduction Assays
Objective: To quantify the inhibitory effect of the test compound on the production of infectious virus particles. Plaque reduction and virus yield reduction are two common methods.
Protocol: Plaque Reduction Assay [4]
-
Cell Plating: Seed host cells in 6-well or 12-well plates and grow to confluency.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of serial dilutions of the test compound.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) mixed with the corresponding concentrations of the test compound.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Protocol: Virus Yield Reduction Assay [4]
-
Cell Plating and Infection: Follow steps 1-3 of the Plaque Reduction Assay.
-
Incubation: After the adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing the test compound. Incubate for 24-72 hours.
-
Harvesting: Collect the cell culture supernatant at the end of the incubation period.
-
Titration: Determine the virus titer in the collected supernatant using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.
-
Data Analysis: Calculate the EC50 based on the reduction in virus titer.
High-Throughput Screening (HTS) Assays
Objective: To rapidly screen large libraries of compounds for potential antiviral activity. These assays often utilize reporter systems.[5][6]
Protocol: Reporter Virus Assay [6]
-
Assay Principle: Use a recombinant virus that expresses a reporter gene (e.g., luciferase or green fluorescent protein, GFP) upon successful infection and replication.
-
Cell Plating and Treatment: Plate host cells in a 384-well format and treat with the compound library.
-
Infection: Infect the cells with the reporter virus.
-
Incubation: Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).
-
Signal Detection: Measure the reporter signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Identify "hits" as compounds that significantly reduce the reporter signal without causing cytotoxicity.
Mechanism of Action (MoA) Studies
Objective: To elucidate how the test compound exerts its antiviral effect, specifically in relation to the IL-8 signaling pathway.
Protocol: Time-of-Addition Assay [7]
-
Assay Principle: This assay helps to determine which stage of the viral life cycle (e.g., entry, replication, or release) is targeted by the compound.[8][9]
-
Procedure: Add the test compound at different time points relative to viral infection:
-
Pre-treatment of cells: Compound is added to cells before the virus.
-
Co-treatment: Compound is added along with the virus.
-
Post-treatment: Compound is added after the virus has been allowed to enter the cells.
-
-
Analysis: Measure the reduction in viral yield for each condition. Inhibition during pre-treatment may suggest an effect on cellular factors required for entry, while inhibition during post-treatment points to an effect on replication or later stages.
Protocol: IL-8 and CXCR1/2 Expression Analysis
-
Cell Treatment and Infection: Treat host cells with the test compound and then infect with the virus.
-
RNA Extraction and qRT-PCR: At various time points post-infection, extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of IL-8, CXCR1, and CXCR2.
-
Protein Analysis (ELISA or Western Blot):
-
ELISA: Measure the concentration of secreted IL-8 in the cell culture supernatant.
-
Western Blot: Analyze the protein levels of CXCR1 and CXCR2 in cell lysates.
-
-
Data Analysis: Determine if the compound alters the virus-induced expression of IL-8 and its receptors.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of Test Compounds
| Compound | CC50 (µM) | EC50 (µM) - Plaque Reduction | EC50 (µM) - Virus Yield | Selectivity Index (SI = CC50/EC50) |
| IN-8-001 | >100 | 1.5 | 1.2 | >66.7 |
| IN-8-002 | 50 | 5.0 | 4.5 | 10.0 |
| Control | - | - | - | - |
Table 2: Effect of Test Compounds on IL-8 Pathway Gene Expression
| Treatment | Fold Change in IL-8 mRNA | Fold Change in CXCR1 mRNA | Fold Change in CXCR2 mRNA | Secreted IL-8 (pg/mL) |
| Mock | 1.0 | 1.0 | 1.0 | <10 |
| Virus Only | 15.2 | 1.8 | 2.5 | 550 |
| Virus + IN-8-001 | 2.1 | 1.1 | 1.2 | 50 |
| Virus + IN-8-002 | 8.5 | 1.5 | 2.0 | 275 |
Visualizations
IL-8 Signaling Pathway
Caption: IL-8 signaling pathway activation.
Experimental Workflow for Antiviral Assessment
Caption: Workflow for assessing antiviral activity.
References
- 1. Significance of the IL-8 pathway for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin 8 - Wikipedia [en.wikipedia.org]
- 3. assaygenie.com [assaygenie.com]
- 4. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. youtube.com [youtube.com]
"practical applications of HIV-1 protease-IN-8 in virology"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known virological applications and quantitative data for the potent HIV-1 protease inhibitor, HIV-1 protease-IN-8 (also known as compound 34b). Due to the limited publicly available information on the specific experimental protocols and detailed mechanism of action for this compound, this document provides generalized protocols and diagrams based on well-established methodologies for other potent HIV-1 protease inhibitors, such as Darunavir. This approach offers a practical guide for researchers working with or developing similar compounds.
Practical Applications in Virology
This compound is a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] Its primary application in virology is as a research tool for:
-
Studying HIV-1 Drug Resistance: With demonstrated activity against both wild-type and multi-drug resistant (MDR) strains of HIV-1, this compound can be used to investigate the mechanisms of resistance to protease inhibitors.[1]
-
Lead Compound for Antiviral Drug Discovery: The high potency of this compound makes it a valuable scaffold for the design and synthesis of novel antiretroviral drugs with improved efficacy and resistance profiles.
-
Investigating HIV-1 Maturation: As a protease inhibitor, it can be used to study the specific roles of the protease enzyme in the processing of Gag and Gag-Pol polyproteins, which is essential for the formation of mature, infectious virions.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC₅₀ (Enzymatic) | 0.32 nM | HIV-1 Protease | 50% inhibitory concentration against the isolated enzyme.[1] |
| IC₅₀ (Antiviral) | 0.29 µM | Wild-Type HIV-1 (NL4-3) | 50% inhibitory concentration in a cell-based antiviral assay.[1] |
| IC₅₀ (Antiviral) | 1.90 µM | Drug-Resistant HIV-1 (MDR) | 50% inhibitory concentration against a multi-drug resistant strain.[1] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize HIV-1 protease inhibitors. These are based on standard methodologies in the field and can be adapted for the evaluation of this compound.
HIV-1 Protease Inhibition Assay (FRET-based)
This protocol describes a common in vitro assay to determine the enzymatic inhibitory activity of a compound against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a FRET pair)
-
Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., Darunavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Perform serial dilutions of the compounds in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 60 µL of the fluorogenic substrate solution to all wells.
-
Initiate the reaction by adding 20 µL of the recombinant HIV-1 protease solution to all wells except the negative control.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET substrate.
-
Monitor the increase in fluorescence over time (kinetic read) at 37°C. The cleavage of the substrate by the protease separates the FRET pair, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Cell-Based Antiviral Assay (MT-4 Cell Line)
This protocol outlines a common method to assess the antiviral activity of a compound against HIV-1 replication in a human T-cell line.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., NL4-3 for wild-type or a multi-drug resistant strain)
-
Cell Culture Medium (e.g., RPMI-1640 supplemented with 10% FBS, penicillin, and streptomycin)
-
Test Compound (this compound)
-
Reference Antiviral Drug (e.g., Darunavir)
-
96-well cell culture plates
-
MTT or similar reagent for cell viability assessment
-
p24 antigen ELISA kit
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
Prepare serial dilutions of the test compound and reference drug in cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include wells for virus control (cells + virus, no compound) and cell control (cells only, no virus or compound).
-
Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 4-5 days.
-
After the incubation period, assess cell viability using the MTT assay to determine the cytotoxic concentration (CC₅₀) of the compound.
-
Collect the cell culture supernatant to measure the amount of viral replication using a p24 antigen ELISA.
-
Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the compound concentrations and fit the data to a dose-response curve to determine the 50% effective concentration (EC₅₀).
Visualizations
The following diagrams illustrate the general mechanism of action of HIV-1 protease inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of HIV-1 Protease Inhibition.
References
Application Notes and Protocols for In Vivo Experimental Design for HIV-1 Protease-IN-8 Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a key target for antiretroviral therapy.[2] Protease inhibitors (PIs) have been a cornerstone of highly active antiretroviral therapy (HAART), significantly improving clinical outcomes for individuals with HIV/AIDS.[3] However, the emergence of drug-resistant strains necessitates the continued development of novel PIs with improved efficacy and resistance profiles.[4][5]
This document provides a detailed framework for the in vivo experimental design to evaluate IN-8 , a novel investigational HIV-1 protease inhibitor. The protocols outlined below are intended to guide researchers in assessing the preclinical efficacy, pharmacokinetics, and safety of IN-8 in established animal models.
Mechanism of Action of HIV-1 Protease and Inhibition by IN-8
HIV-1 protease is an aspartic protease that functions as a homodimer.[1] The active site, located at the dimer interface, contains a conserved Asp-Thr-Gly (DTG) triad from each monomer.[1] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and catalyzes the hydrolysis of peptide bonds. This processing is essential for the maturation of structural proteins and viral enzymes like reverse transcriptase and integrase.[1][6]
IN-8 is a potent, non-peptidomimetic competitive inhibitor designed to bind with high affinity to the active site of the HIV-1 protease. Its proposed mechanism involves mimicking the transition state of the natural substrate, thereby blocking the catalytic activity of the enzyme.[7] The chemical structure of IN-8 is designed to form extensive interactions with the backbone atoms of the protease active site, a strategy intended to confer a high genetic barrier to the development of resistance.[4]
Below is a diagram illustrating the HIV-1 protease signaling pathway and the inhibitory action of IN-8.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 6. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating HIV-1 Protease Inhibitor IN-8 Efficacy in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1] This document provides detailed application notes and protocols for evaluating the efficacy of IN-8 (also known as compound 34b), a potent HIV-1 protease inhibitor, using various cellular models.
IN-8 has demonstrated significant inhibitory activity against both wild-type and drug-resistant HIV-1 strains.[2][3] These protocols describe established cell-based assays that can be adapted to quantify the antiviral potency of IN-8 and similar novel protease inhibitors.
HIV-1 Protease Signaling and Inhibition
HIV-1 protease is an aspartyl protease that functions as a homodimer.[4] Its active site, formed at the dimer interface, recognizes and cleaves specific peptide sequences within the Gag and Gag-Pol polyproteins. This proteolytic activity is essential for the maturation of viral particles into infectious virions. HIV-1 protease inhibitors, like IN-8, are designed to bind to the active site of the enzyme, preventing the processing of viral polyproteins and thereby halting the production of infectious virus.[1]
Caption: HIV-1 Protease Action and Inhibition by IN-8.
Quantitative Data Summary for IN-8
The following table summarizes the reported in vitro efficacy of IN-8 (compound 34b).
| Assay Type | Target | Strain | IC50 / EC50 | Reference |
| Enzymatic Assay | Recombinant HIV-1 Protease | N/A | 0.32 nM | [2][3] |
| Antiviral Cell-Based Assay | Wild-Type HIV-1 | HIV-1NL4-3 | 0.29 µM | [2] |
| Antiviral Cell-Based Assay | Drug-Resistant HIV-1 | HIV-1MDR | 1.90 µM | [2] |
Experimental Protocols
Cell-Based Reporter Gene Assay for HIV-1 Protease Activity
This protocol describes a method to quantify the intracellular activity of HIV-1 protease inhibitors using a reporter system. The assay is based on the inducible expression of a fusion protein consisting of the Gal4 DNA-binding domain and transactivation domain, separated by an HIV-1 protease cleavage site. In the presence of an active protease, the fusion protein is cleaved, preventing the expression of a downstream reporter gene (e.g., eGFP). An effective inhibitor like IN-8 will block this cleavage, leading to reporter gene expression.
Materials:
-
Jurkat T-cells stably expressing the Gal4-protease fusion protein and an eGFP reporter gene under the control of a Gal4 responsive element.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Doxycycline for inducible expression.
-
IN-8 (compound 34b) stock solution (e.g., 10 mM in DMSO).
-
Control protease inhibitors (e.g., Saquinavir, Ritonavir).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Protocol:
-
Cell Seeding: Seed the reporter Jurkat T-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Induction and Treatment:
-
Prepare serial dilutions of IN-8 and control inhibitors in culture medium.
-
Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (known inhibitor).
-
Add 50 µL of culture medium containing doxycycline to a final concentration of 1 µg/mL to induce the expression of the Gal4-protease fusion protein.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash once with PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the percentage of eGFP-positive cells using a flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of eGFP-positive cells for each inhibitor concentration.
-
Plot the percentage of eGFP expression against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration of inhibitor that results in 50% of the maximum eGFP expression) using a non-linear regression analysis.
-
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting HIV-1 protease-IN-8 assay variability"
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the HIV-1 Protease-IN-8 assay. The content is designed to help identify and resolve common sources of variability and other issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the function of HIV-1 protease and why is it a drug target? A1: HIV-1 protease is a critical enzyme in the viral life cycle. It functions to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes essential for producing an infectious virion.[1][2][3] Inhibiting this enzyme results in the production of immature, noninfectious viral particles, making it a prime target for antiretroviral therapy.[4]
Q2: What is the underlying principle of a FRET-based HIV-1 protease assay? A2: Förster Resonance Energy Transfer (FRET) assays are a common method for measuring protease activity.[5] These assays utilize a synthetic peptide substrate that contains two different fluorescent molecules: a donor and a quencher (or acceptor). When the substrate is intact, the two molecules are close together, and the donor's fluorescence is absorbed by the quencher, resulting in a low signal. When HIV-1 protease cleaves the substrate, the donor and quencher are separated, leading to an increase in the donor's fluorescence signal.[5][6][7] This increase is directly proportional to the protease activity.
Q3: What are the critical components of this assay? A3: The key components are the active HIV-1 Protease enzyme, a specific fluorogenic substrate (often FRET-based), an assay buffer to maintain optimal pH and ionic strength, a positive control inhibitor, and a plate reader capable of measuring the specific fluorescence wavelengths.
Q4: What are the primary sources of drug resistance related to HIV-1 protease? A4: The high genetic variability of HIV, driven by an error-prone reverse transcriptase enzyme, leads to mutations.[8] Mutations in the protease gene, particularly in the active site or flap regions, can alter the enzyme's structure.[1][9] These changes can reduce the binding affinity of protease inhibitors, leading to drug resistance while still allowing the protease to process its natural substrates.[4][9]
Troubleshooting Guide
This guide addresses specific experimental problems in a question-and-answer format.
Category 1: Signal & Readout Issues
Q: I am observing no or very low signal in my positive control wells (enzyme + substrate). What is the problem? A: This indicates an issue with the enzymatic reaction itself. Consider the following causes:
-
Improper Enzyme Storage/Handling: The enzyme may have lost activity due to repeated freeze-thaw cycles or improper storage temperature. Always aliquot the enzyme upon receipt and store it at the recommended temperature.
-
Degraded Substrate: The substrate may be degraded due to light exposure or improper storage. Keep the substrate protected from light and stored as recommended.
-
Incorrect Assay Buffer Conditions: The assay buffer must be at the optimal pH for the enzyme. Ensure the buffer was prepared correctly and is at room temperature before use, as ice-cold buffer can inhibit the reaction.[10]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on the plate reader are set correctly for the specific fluorophore in the assay.[2][10] For FRET assays, ensure you are reading the donor's emission.[11]
Q: My negative control wells (no enzyme) have high background fluorescence. What could be the cause? A: High background can mask the true signal. Potential causes include:
-
Substrate Instability/Degradation: The substrate may be degrading spontaneously in the assay buffer. Prepare the substrate solution fresh before each experiment.
-
Autofluorescent Compounds: If you are testing compounds, they may be intrinsically fluorescent at the assay wavelengths. Always run a control with the compound alone in assay buffer to check for autofluorescence.[5]
-
Contaminated Reagents: The assay buffer or water used for dilutions may be contaminated. Use fresh, high-purity reagents.
-
Incorrect Plate Type: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and background.[10]
Category 2: Data Variability & Reproducibility
Q: I am seeing high well-to-well variability (high %CV) across my replicate wells. How can I improve reproducibility? A: Poor reproducibility can invalidate results. Focus on procedural consistency:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a major source of error. Ensure pipettes are calibrated and use reverse pipetting techniques for viscous solutions like enzyme stocks.[12] Prepare a master mix for reagents to be added to multiple wells.[10]
-
Inadequate Mixing: Ensure all components are thoroughly mixed in the wells after addition. Avoid introducing bubbles.
-
Temperature Gradients: An "edge effect" can occur if the plate is not incubated evenly. Allow the plate and reagents to reach room temperature before starting and use a plate incubator if possible.
-
Evaporation: During long incubation periods, evaporation from the outer wells of the plate can concentrate reagents. Use plate sealers to minimize this effect.
Q: My IC50/EC50 values are inconsistent between experiments or different from published values. Why? A: Discrepancies in inhibitor potency can arise from several factors:
-
Inaccurate Inhibitor Concentrations: The primary reason for differences in IC50 values between labs is often variations in the stock solutions.[11] Verify the concentration of your inhibitor stock, preferably by spectrophotometry if possible. Perform serial dilutions carefully.
-
Different Assay Conditions: IC50 values are highly dependent on assay conditions. Factors like enzyme concentration, substrate concentration (especially relative to its Km), and incubation time will all affect the apparent potency of an inhibitor. Maintain these parameters consistently across all experiments.
-
DMSO Concentration: If your inhibitors are dissolved in DMSO, ensure the final concentration of DMSO is the same in all wells (including controls) and is below the level that inhibits the enzyme (typically ≤1%).
Quantitative Data Summary
The following tables provide reference values that are typical for HIV-1 protease inhibitor assays.
Table 1: Example Reagent Concentrations & Conditions
| Parameter | Typical Value/Range | Notes |
| HIV-1 Protease Conc. | 10 - 100 nM | Optimal concentration should be determined empirically. |
| FRET Substrate Conc. | 0.5 - 5 µM | Should ideally be at or below the Michaelis constant (Km). |
| Assay Buffer pH | 4.7 - 6.5 | HIV-1 Protease is an aspartic protease with an acidic pH optimum. |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| Incubation Temperature | 25 - 37 °C | Must be kept consistent across all experiments. |
| Final DMSO Conc. | < 1% (v/v) | High concentrations of DMSO can inhibit enzyme activity. |
Table 2: Example IC50/EC50 Values for Known HIV-1 Protease Inhibitors
| Inhibitor | Reported EC50 Range (nM) | Key Resistance Mutation |
| Saquinavir | ~37.7 nM[3] | G48V, L90M[3] |
| Tipranavir | 30 - 70 nM[3] | I50L[3] |
| Darunavir | ~5 µM (in-vitro assay)[6][7] | I84V[9] |
| Amprenavir | Varies | I50V |
Note: EC50/IC50 values are highly dependent on the specific assay conditions and cell lines used. These values are for reference only.
Experimental Protocols
Protocol: FRET-Based HIV-1 Protease Inhibition Assay
This protocol provides a general workflow for screening compounds for inhibitory activity against HIV-1 Protease.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer solution appropriate for HIV-1 protease (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5). Allow it to warm to room temperature before use.
-
Enzyme Working Solution: Thaw the concentrated HIV-1 protease stock on ice. Dilute the enzyme to the desired final concentration (e.g., 20 nM) in ice-cold assay buffer. Keep on ice until use. Note: The final concentration in the well will be lower after all components are added.
-
Substrate Working Solution: Prepare the FRET peptide substrate by diluting the stock solution in assay buffer to the desired final concentration (e.g., 2 µM). Protect from light.
-
Inhibitor/Compound Plates: Perform serial dilutions of your test compounds and control inhibitors (e.g., Darunavir) in a separate plate using 100% DMSO. Then, dilute these into assay buffer to create the final concentrations for the assay plate, ensuring the DMSO percentage remains constant.
2. Assay Procedure (96-well format):
-
Add Compounds: Add 20 µL of the diluted test compounds, control inhibitor, or buffer with DMSO (for controls) to the wells of a black, flat-bottom 96-well plate.
-
Add Enzyme: Add 40 µL of the enzyme working solution to all wells except the "No Enzyme" negative controls. Add 40 µL of assay buffer to the "No Enzyme" wells.
-
Incubate: Mix the plate gently on a plate shaker for 30-60 seconds. Incubate the plate for 15 minutes at room temperature, protected from light. This pre-incubation allows the inhibitors to bind to the enzyme.
-
Initiate Reaction: Add 40 µL of the substrate working solution to all wells to start the reaction.
-
Read Plate: Immediately place the plate in a fluorescence plate reader pre-set to the correct excitation/emission wavelengths for the substrate. Read the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
3. Data Analysis:
-
Background Subtraction: Subtract the average fluorescence signal of the "No Enzyme" control wells from all other wells.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal of Test Well / Signal of 'No Inhibition' Control))
-
IC50 Calculation: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value.
Visualizations
Experimental & Logical Workflows
Caption: General workflow for an HIV-1 protease FRET-based inhibition assay.
Caption: A logical flowchart for troubleshooting common HIV-1 protease assay issues.
Caption: Diagram of HIV-1 protease cleaving a polyprotein substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. abcam.cn [abcam.cn]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
"improving the efficacy of HIV-1 protease-IN-8 in cell culture"
Welcome to the technical support center for HIV-1 Protease-IN-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the efficacy of this inhibitor in cell culture experiments. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (High EC50/IC50) | Compound Degradation: Improper storage or handling of this compound. | Store the compound as recommended on the datasheet, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Cell Culture Conditions: Suboptimal cell health, high cell passage number, or mycoplasma contamination. | Use cells with a low passage number and regularly test for mycoplasma. Ensure optimal growth conditions (media, temperature, CO2). | |
| Assay System Interference: The inhibitor may bind to components in the culture medium, such as serum proteins. | Consider reducing the serum concentration during the treatment period, if compatible with cell health. Alternatively, perform assays in serum-free media for short durations. | |
| Drug Efflux: Target cells may actively pump out the inhibitor, reducing its intracellular concentration.[1] | Co-administer with a known efflux pump inhibitor to determine if this enhances potency. Note that this is for mechanistic understanding and may not be suitable for all experimental goals. | |
| High Variability Between Replicates | Pipetting Inaccuracy: Inconsistent dispensing of compound or cells. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure homogeneous cell suspension before plating. |
| Edge Effects in Plates: Evaporation or temperature gradients across the assay plate. | Avoid using the outer wells of the plate for experimental samples. Fill perimeter wells with sterile water or media to maintain humidity. | |
| Cell Clumping: Uneven distribution of cells leading to inconsistent cell numbers per well. | Gently triturate the cell suspension to break up clumps before plating. Visually inspect wells after plating to ensure even cell distribution. | |
| Observed Cytotoxicity at Active Concentrations | Off-Target Effects: The inhibitor may affect cellular processes unrelated to HIV-1 protease.[2] | Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with the antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50). The therapeutic index (CC50/EC50) should be high. |
| Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic at the final concentration. | Ensure the final solvent concentration is consistent across all wells, including controls, and is below the toxic threshold for the cell line used (typically <0.5% DMSO). | |
| Inconsistent Results with Different Viral Stocks | Variability in Viral Titer: Different batches of virus may have different infectious titers. | Titer each new viral stock before use in inhibitor assays. Normalize the amount of virus used in each experiment based on the titer (e.g., by TCID50). |
| Emergence of Resistance: Prolonged culture in the presence of the inhibitor can lead to the selection of resistant viral variants.[3] | Sequence the protease gene of the viral stock if resistance is suspected. Use low-passage viral stocks for susceptibility testing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the HIV-1 aspartyl protease.[4] This viral enzyme is essential for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins.[3][5] By binding to the active site of the protease, this compound prevents this cleavage, leading to the production of immature, non-infectious virions.[4]
Q2: Which cell lines are recommended for testing the efficacy of this compound?
A2: T-cell lines such as Jurkat, MT-2, and PM1 are commonly used as they represent a natural target for HIV-1 infection.[6][7] Reporter cell lines, such as TZM-bl cells, which express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR, are also widely used for high-throughput screening due to the ease of quantifying viral infection.
Q3: How should I determine the optimal concentration range for my experiments?
A3: It is recommended to perform a dose-response experiment starting with a wide range of concentrations (e.g., from picomolar to micromolar) to determine the EC50 value. A typical starting point for a potent protease inhibitor would be a serial dilution from 1 µM downwards.
Q4: Can this compound be used in combination with other antiretroviral drugs?
A4: Yes, combination therapy is the standard of care for HIV-1 infection.[3] Combining this compound with drugs targeting other viral enzymes, such as reverse transcriptase or integrase, can lead to synergistic antiviral effects and a higher barrier to the development of drug resistance.
Q5: How can I assess the development of resistance to this compound?
A5: Resistance can be assessed by in vitro selection experiments. This involves passaging the virus in the presence of increasing concentrations of the inhibitor over a prolonged period. The resulting viral variants can then be phenotypically tested for their susceptibility to the inhibitor and genotypically sequenced to identify mutations in the protease gene.[4]
Quantitative Data Summary
The following tables provide typical quantitative data for potent, second-generation HIV-1 protease inhibitors, which can be used as a reference for experiments with this compound.
Table 1: Antiviral Potency of Second-Generation HIV-1 Protease Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Virus Strain | EC50 (nM) | Reference |
| Darunavir | MT-4 | HIV-1 IIIB | 1-2 | [2] |
| Darunavir | PM1 | HIV-1 NL4-3 | 2.4 - 9.1 | [4] |
| Lopinavir | MT-4 | HIV-1 IIIB | ~17 | [2] |
| Saquinavir | MT-4 | HIV-1 IIIB | 37.7 | [2] |
| Amprenavir | - | HIV-1 | 12-80 | [2] |
Table 2: Cytotoxicity of Second-Generation HIV-1 Protease Inhibitors
| Inhibitor | Cell Line | Assay | CC50 (µM) |
| Darunavir | MT-2 | MTT | >100 |
| Lopinavir | MT-2 | MTT | 20-50 |
| Atazanavir | CEM-SS | XTT | >100 |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity (EC50) using a Reporter Cell Line (TZM-bl)
-
Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium at 4x the final desired concentration.
-
Treatment and Infection: Remove the culture medium from the cells. Add 50 µL of the diluted compound to the appropriate wells. Immediately add 50 µL of HIV-1 virus stock (at a pre-determined dilution that gives a strong signal) to each well. Include "cells only" (no virus) and "virus only" (no compound) controls.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: After incubation, remove 100 µL of the supernatant. Add 100 µL of a luciferase substrate reagent (e.g., Bright-Glo™) to each well. Incubate for 2 minutes at room temperature to allow for cell lysis.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each concentration relative to the "virus only" control. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Plating: Seed the desired T-cell line (e.g., Jurkat) in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium at 2x the final desired concentration.
-
Treatment: Add 100 µL of the diluted compound to the appropriate wells. Include a "cells only" control with medium and the corresponding solvent concentration.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Analysis: Measure the absorbance at 570 nm with a reference wavelength of 650 nm. Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression model to determine the CC50 value.
Visualizations
References
- 1. ashpublications.org [ashpublications.org]
- 2. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent pathways to high-level resistance | eLife [elifesciences.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | PLOS One [journals.plos.org]
Technical Support Center: Characterizing Novel HIV-1 Protease Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the characterization of novel HIV-1 protease inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a typical in vitro HIV-1 protease inhibition assay?
A fluorometric assay is commonly used to determine the activity of HIV-1 protease. This assay utilizes a synthetic peptide substrate containing a cleavage site for the protease, flanked by a fluorophore and a quencher. In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the protease activity. A potential inhibitor will reduce the rate of substrate cleavage, leading to a decrease in the fluorescence signal.[1][2]
Q2: What are the critical reagents and equipment needed for an HIV-1 protease characterization experiment?
Essential reagents include purified, active recombinant HIV-1 protease, a specific fluorogenic substrate, a suitable assay buffer, the inhibitor compound to be tested, and a known HIV-1 protease inhibitor (e.g., Pepstatin A) as a positive control.[2] Necessary equipment includes a fluorescence microplate reader capable of kinetic measurements at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm), standard laboratory equipment such as pipettes, and 96-well plates.[1][2]
Q3: How should I prepare my novel inhibitor for the assay?
Inhibitor stock solutions should be prepared by dissolving the compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations for the experiment. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting the enzyme's activity.
Q4: What are the key parameters to determine when characterizing a novel HIV-1 protease inhibitor?
The primary parameter to determine is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the HIV-1 protease by 50%. For more detailed mechanistic studies, determining the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are also crucial.[3]
Q5: How can I determine the mechanism of inhibition of my novel compound?
To elucidate the mechanism of inhibition, enzyme kinetic studies should be performed by measuring the initial reaction velocities at various substrate and inhibitor concentrations. By plotting the data using methods such as Lineweaver-Burk or Michaelis-Menten kinetics, you can determine how the inhibitor affects the enzyme's Vmax (maximum reaction velocity) and Km (Michaelis constant).[3] Changes in these parameters in the presence of the inhibitor will indicate its mechanism of action.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal in Control Wells (Enzyme + Substrate) | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Degraded substrate. 4. Incorrect wavelength settings on the plate reader. | 1. Use a new aliquot of enzyme or verify its activity. 2. Ensure the assay buffer is at the optimal pH (typically 4.7-5.5) and composition.[4] 3. Use a fresh, properly stored substrate. 4. Verify the excitation and emission wavelengths are correct for the fluorophore being used.[1] |
| High Background Fluorescence | 1. Autofluorescence of the inhibitor compound. 2. Contaminated buffer or reagents. 3. Autohydrolysis of the substrate. | 1. Run a control well with only the inhibitor and buffer to measure its intrinsic fluorescence and subtract this from the experimental wells. 2. Use fresh, high-purity reagents and buffers. 3. Check the stability of the substrate in the assay buffer over time without the enzyme. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors. 2. Poor mixing of reagents. 3. Temperature fluctuations during the assay. 4. Inhibitor precipitation at assay concentrations. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of all components in the well. 3. Pre-incubate the plate at the assay temperature (e.g., 37°C) and maintain a constant temperature during the measurement.[4] 4. Visually inspect the wells for any signs of precipitation. If observed, try different solvent systems or lower the inhibitor concentration. |
| Calculated IC50 Value Seems Too High or Too Low | 1. Incorrect concentration of the inhibitor stock solution. 2. The inhibitor may be unstable in the assay buffer. 3. The chosen range of inhibitor concentrations is not appropriate. | 1. Verify the concentration of the stock solution. 2. Assess the stability of the inhibitor under assay conditions over the experiment's duration. 3. Adjust the dilution series of the inhibitor to ensure the dose-response curve has a clear upper and lower plateau. |
| Inhibitor Appears Ineffective Against Drug-Resistant Protease Mutants | 1. The inhibitor's binding site may be affected by the mutation. 2. The inhibitor may have a low genetic barrier to resistance. | 1. Analyze the crystal structure of the mutant protease to understand potential changes in the active site.[5] 2. Consider rational drug design strategies that target conserved regions of the protease or have a different mechanism of action.[6] |
Quantitative Data Summary
The following table summarizes typical inhibitory data for several well-characterized HIV-1 protease inhibitors. This can serve as a reference for the expected potency of novel compounds.
| Inhibitor | IC50 / EC50 | Ki | Notes |
| Saquinavir | ~37.7 nM (EC50)[7] | 0.12 nM[6] | First FDA-approved protease inhibitor.[6] |
| Ritonavir | Varies | Varies | Often used as a pharmacokinetic booster for other PIs.[8] |
| Indinavir | ~5.5 nM (EC50)[7] | Varies | Can have low solubility, potentially leading to kidney stones.[7] |
| Lopinavir | ~17 nM (EC50)[7] | Varies | Designed to have improved potency against resistant variants.[7] |
| Darunavir | Varies | Varies | A second-generation inhibitor with a high genetic barrier to resistance.[6] |
| Pepstatin A | 1.6 µM (IC50)[2] | Varies | A general aspartic protease inhibitor often used as a control. |
Experimental Protocols
Protocol 1: Determination of IC50 for a Novel HIV-1 Protease Inhibitor
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the novel inhibitor in 100% DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer. A typical 10-point dilution series might start from 100 µM down to the pM range.
-
Prepare the HIV-1 Protease solution by diluting the enzyme stock in assay buffer to the desired working concentration.
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Prepare the HIV-1 Protease Substrate solution by diluting the substrate stock in assay buffer.
-
-
Assay Procedure:
-
Add 50 µL of the HIV-1 Protease solution to each well of a 96-well plate.
-
Add 10 µL of the diluted inhibitor or solvent control (DMSO) to the respective wells.
-
Include wells for "Enzyme Control" (enzyme + solvent), "Inhibitor Control" (inhibitor + buffer, no enzyme), and "Solvent Control" (solvent + buffer, no enzyme).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the Substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) kinetically for 1-3 hours at 37°C, with readings every 1-2 minutes.[2]
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Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
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Calculate the percent inhibition for each inhibitor concentration relative to the Enzyme Control.
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Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Recombinant HIV-1 Protease Expression and Purification from Inclusion Bodies
This protocol is a generalized approach, and optimization may be required.
-
Expression:
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Transform E. coli (e.g., BL21(DE3)) with an expression plasmid containing the HIV-1 protease gene, often with a fusion tag (e.g., His-tag, GST-tag) to improve solubility and aid purification.[4][9]
-
Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
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Induce protein expression with IPTG and continue to grow the culture for 3-4 hours.
-
Harvest the cells by centrifugation.
-
-
Inclusion Body Isolation:
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
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Centrifuge the lysate to pellet the inclusion bodies.
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Wash the inclusion bodies multiple times to remove contaminating proteins.
-
-
Solubilization and Refolding:
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Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer. This step is critical and often requires optimization of buffer composition, pH, and temperature.
-
-
Purification:
-
Purify the refolded protease using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[4]
-
If a fusion tag was used, it may need to be cleaved using a specific protease (e.g., TEV protease).
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Further purify the protease using ion-exchange and/or size-exclusion chromatography to achieve high purity.
-
Confirm the purity and identity of the protease by SDS-PAGE and Western blot.
-
Visualizations
Caption: Workflow for determining the IC50 of a novel HIV-1 protease inhibitor.
Caption: Logical steps for troubleshooting a lack of enzyme activity in a control experiment.
Caption: Simplified diagrams of competitive and non-competitive inhibition of HIV-1 protease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. abcam.co.jp [abcam.co.jp]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of HIV-1 protease modulates proteasome activity, antigen presentation, and T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"addressing off-target effects of compound 34b in experiments"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Compound 34b in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of Compound 34b?
A1: Compound 34b is a potent and selective inhibitor of Kinase X, a key enzyme in the ABC signaling pathway. It is designed to block the phosphorylation of downstream substrates of Kinase X, thereby inhibiting cell proliferation in targeted cancer cell lines.
Q2: What are the known off-target effects of Compound 34b?
A2: While designed for selectivity, Compound 34b has been observed to interact with other kinases at higher concentrations, most notably Kinase Y and Kinase Z. This can lead to unintended biological consequences in experimental systems.
Q3: What are the common unexpected phenotypes observed with Compound 34b treatment?
A3: Researchers have reported several unexpected phenotypes, including but not limited to, changes in cell morphology, decreased cell viability in non-target cell lines, and alterations in unrelated signaling pathways. These are often concentration-dependent and can vary between cell types.
Q4: How can I minimize off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of Compound 34b and to include appropriate controls in your experiments. Performing a dose-response curve to determine the optimal concentration for Kinase X inhibition with minimal off-target activity is highly recommended.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects of Compound 34b.
Problem 1: Unexpected Cell Death or Reduced Proliferation
Symptoms:
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Increased apoptosis or necrosis in treated cells.
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Reduced cell proliferation at concentrations intended to be non-toxic.
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Discrepancy between expected and observed cell viability.
Possible Cause:
-
Off-target inhibition of kinases essential for cell survival, such as Kinase Y.
Suggested Solution:
-
Confirm On-Target Activity: Verify that Compound 34b is inhibiting the intended target, Kinase X, at the concentrations used. This can be done via Western blot to check the phosphorylation status of a known Kinase X substrate.
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Perform a Dose-Response Analysis: Titrate Compound 34b to find the minimal concentration that achieves the desired level of Kinase X inhibition.
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Use a Rescue Experiment: If a known off-target (e.g., Kinase Y) is suspected, attempt to rescue the phenotype by overexpressing a constitutively active form of Kinase Y.
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Employ a Structurally Unrelated Inhibitor: Use a different, structurally distinct inhibitor of Kinase X to see if the same phenotype is observed.
Problem 2: Alterations in an Unrelated Signaling Pathway
Symptoms:
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Unexpected changes in the phosphorylation status of proteins in a pathway not downstream of Kinase X.
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Activation or inhibition of a reporter construct for an unrelated pathway.
Possible Cause:
-
Compound 34b may be directly or indirectly modulating the activity of an upstream regulator of the affected pathway, such as Kinase Z.
Suggested Solution:
-
Kinase Profiling: If available, perform a broad-panel kinase screen to identify other potential targets of Compound 34b at the concentrations exhibiting the off-target effect.
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Orthogonal Approach: Use an alternative method to inhibit Kinase X, such as siRNA or shRNA, to confirm that the observed phenotype is not due to off-target effects of Compound 34b.
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In Vitro Kinase Assays: Test the activity of Compound 34b against suspected off-target kinases (e.g., Kinase Z) in a cell-free system.
Data Presentation
Table 1: Kinase Selectivity Profile of Compound 34b
| Kinase Target | IC50 (nM) | Description |
| Kinase X | 5 | On-Target |
| Kinase Y | 500 | Off-Target |
| Kinase Z | 1500 | Off-Target |
| Kinase A | >10,000 | Not a target |
| Kinase B | >10,000 | Not a target |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration | Notes |
| Kinase X Inhibition | 5 - 50 nM | Monitor phosphorylation of direct substrate. |
| Cell Proliferation | 10 - 100 nM | Cell line dependent; determine EC50. |
| Off-Target Assessment | > 500 nM | Concentrations where off-target effects on Kinase Y may be observed. |
Experimental Protocols
Protocol 1: Western Blot for On-Target Kinase X Inhibition
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Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of Compound 34b (e.g., 0, 10, 50, 100, 500 nM) for the desired time.
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Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody against the phosphorylated form of a known Kinase X substrate overnight at 4°C.
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Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Re-probe the membrane with an antibody against the total protein of the Kinase X substrate for loading control. Quantify band intensities to determine the extent of inhibition.
Protocol 2: Cell Viability Assay
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Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat cells with a serial dilution of Compound 34b (e.g., from 1 nM to 10 µM) for 72 hours.
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Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
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Measurement: Measure luminescence or absorbance using a plate reader.
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Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to calculate the EC50 value.
Visualizations
Caption: On-target and potential off-target signaling pathways of Compound 34b.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Technical Support Center: Synthesis of HIV-1 Protease Inhibitor-8 (PI-8)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of HIV-1 Protease Inhibitor-8 (PI-8). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for HIV-1 Protease Inhibitor-8 (PI-8)?
A1: The synthesis of PI-8, a peptidomimetic inhibitor, is a multi-step process that typically involves the coupling of three key fragments: a protected amino acid derivative (Fragment A), a central epoxide core (Fragment B), and a sulfonamide moiety (Fragment C). The key steps include an epoxide ring-opening reaction followed by amide bond formation and deprotection steps. This strategy allows for modular assembly and potential for analog synthesis.
Q2: What are the most critical steps in the synthesis of PI-8 that affect yield and purity?
A2: The most critical steps are the regioselective opening of the epoxide ring and the subsequent amide coupling reaction. The epoxide opening is susceptible to side reactions, leading to a mixture of regioisomers. The amide coupling efficiency can be affected by steric hindrance and the choice of coupling reagents. Purification of the final compound can also be challenging due to its hydrophobic nature.
Q3: What are common side reactions to watch for during the synthesis?
A3: Common side reactions include the formation of the wrong regioisomer during the epoxide opening, racemization of chiral centers, and incomplete amide coupling. Over-sulfonylation or reaction at unintended sites can occur if the reaction conditions for the introduction of the sulfonamide group are not carefully controlled. During the final deprotection step, incomplete removal of protecting groups is a common issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in epoxide ring-opening step | 1. Incomplete reaction. 2. Formation of undesired regioisomer. 3. Degradation of the starting material or product. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend reaction time or slightly increase temperature if necessary. 2. Use a milder Lewis acid catalyst and control the reaction temperature strictly. Screen different solvents to optimize regioselectivity. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| Difficult purification of the final compound | 1. The compound is highly hydrophobic, leading to poor solubility and streaking on silica gel. 2. Presence of closely related impurities. | 1. Use a modified mobile phase for column chromatography, such as adding a small percentage of trifluoroethanol or using a gradient elution with a stronger solvent system.[1] Reverse-phase HPLC is a suitable alternative for purifying hydrophobic peptides and their mimics.[1] 2. If impurities are diastereomers, consider using a chiral column for HPLC purification. Optimize the crystallization conditions (solvent system, temperature) to selectively crystallize the desired product. |
| Incomplete amide coupling | 1. Steric hindrance at the coupling site. 2. Inappropriate coupling reagent. 3. Deactivation of the coupling reagent. | 1. Use a more powerful coupling reagent such as HATU or HCTU. Increase the reaction temperature slightly. 2. Screen a variety of coupling reagents (e.g., HOBt/EDC, PyBOP) to find the most effective one for your specific substrates. 3. Ensure that the coupling reagent is fresh and stored under anhydrous conditions. |
| Presence of multiple spots on TLC after deprotection | 1. Incomplete removal of protecting groups. 2. Degradation of the product under deprotection conditions. | 1. Extend the reaction time for the deprotection step. Use a larger excess of the deprotecting agent. 2. Use milder deprotection conditions. For example, if using strong acid, try a scavenger to trap reactive intermediates that may cause degradation. |
Experimental Protocols
Key Experiment 1: Regioselective Epoxide Ring-Opening
This procedure describes the opening of the epoxide (Fragment B) with the protected amine (Fragment A).
Materials:
-
Fragment A (1.0 eq)
-
Fragment B (1.2 eq)
-
Anhydrous Isopropanol
-
Titanium (IV) isopropoxide (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Fragment A and Fragment B in anhydrous isopropanol under an argon atmosphere.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add titanium (IV) isopropoxide dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Experiment 2: Sulfonamide Formation
This procedure details the coupling of the product from the epoxide opening with the sulfonyl chloride (Fragment C).
Materials:
-
Product from Key Experiment 1 (1.0 eq)
-
Fragment C (Sulfonyl chloride) (1.5 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the product from the epoxide opening in anhydrous DCM and cool to 0°C.
-
Add anhydrous pyridine to the solution.
-
Add a solution of Fragment C in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the resulting crude sulfonamide by flash column chromatography.
Visualizations
Caption: Synthetic workflow for HIV-1 Protease Inhibitor-8.
Caption: Troubleshooting logic for low yield in PI-8 synthesis.
References
"overcoming limitations in in vivo studies of HIV-1 protease-IN-8"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel HIV-1 protease inhibitor, IN-8, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is IN-8 and what is its primary mechanism of action?
A1: IN-8 is a novel, investigational peptidomimetic competitive inhibitor of the HIV-1 protease. Its primary mechanism involves binding to the active site of the protease, preventing the cleavage of Gag and Gag-Pol polyproteins. This inhibition is crucial as it blocks the maturation of viral particles, rendering them non-infectious.[1][2] The design of such inhibitors is often structure-assisted to ensure high binding affinity to the protease active site.[1]
Q2: What are the known off-target effects and toxicities associated with protease inhibitors like IN-8?
A2: While specific data for IN-8 is emerging, protease inhibitors as a class have been associated with several off-target effects. These can include metabolic complications due to interactions with cellular proteins like glucose transporters.[3] Researchers should be vigilant for signs of toxicity and consider including relevant biochemical assays in their in vivo study design. Poor bioavailability is also a common challenge with this class of drugs.[3]
Q3: How can I overcome poor bioavailability of IN-8 in my animal model?
A3: Poor bioavailability is a frequent hurdle for protease inhibitors.[3][4] Several strategies can be employed to address this:
-
Formulation: Experiment with different vehicle formulations to enhance solubility and absorption.
-
Co-administration with boosters: Consider co-administering IN-8 with a pharmacokinetic enhancer like ritonavir or cobicistat, which inhibit cytochrome P450 enzymes (specifically CYP3A4) that metabolize protease inhibitors, thereby increasing their plasma concentration and half-life.[4]
-
Route of Administration: Explore alternative routes of administration, such as parenteral routes, if oral bioavailability remains low.
Q4: What is the best approach to monitor for the emergence of IN-8 resistance in vivo?
A4: The emergence of drug resistance is a significant concern with all antiretroviral therapies.[1][2] To monitor for IN-8 resistance, it is recommended to:
-
Sequence the pro gene: At the end of the in vivo study, or if a loss of efficacy is observed, isolate the virus from the animal model and sequence the protease gene to identify mutations.
-
Phenotypic Assays: Perform phenotypic assays with the isolated virus to confirm resistance to IN-8 and to check for cross-resistance to other protease inhibitors.
Troubleshooting Guides
Problem 1: Suboptimal Efficacy of IN-8 in Animal Models
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability | 1. Analyze plasma concentrations of IN-8 to confirm exposure. 2. Optimize the drug formulation and delivery vehicle. 3. Co-administer with a pharmacokinetic booster (e.g., ritonavir).[4] 4. Consider alternative routes of administration. |
| Rapid Metabolism | 1. Perform pharmacokinetic studies to determine the half-life of IN-8. 2. Increase the dosing frequency based on pharmacokinetic data. 3. Co-administer with a CYP3A4 inhibitor.[4] |
| Emergence of Resistance | 1. Sequence the viral protease gene from treated animals to identify resistance mutations.[5] 2. Conduct phenotypic assays to confirm resistance. |
| Inappropriate Animal Model | 1. Ensure the chosen animal model is appropriate for HIV-1 research (e.g., humanized mice). 2. Verify that the viral strain used is sensitive to IN-8 in vitro before starting in vivo experiments. |
Problem 2: Observed Toxicity or Adverse Events in Animal Models
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Conduct comprehensive toxicology studies. 2. Monitor for metabolic abnormalities (e.g., hyperglycemia, dyslipidemia).[3] 3. Perform histopathological analysis of key organs. |
| High Dosing | 1. Perform a dose-response study to determine the minimum effective dose with the lowest toxicity. 2. Re-evaluate the dosing regimen based on pharmacokinetic and pharmacodynamic data. |
| Vehicle-Related Toxicity | 1. Include a control group that receives only the delivery vehicle to assess its toxicity. 2. Test alternative, less toxic vehicle formulations. |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Protease Inhibitor Screening Assay
This protocol provides a general framework for screening the inhibitory activity of compounds like IN-8 against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
IN-8 (or other test compounds)
-
Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Dilute the HIV-1 protease, substrate, and test compounds to their desired concentrations in the assay buffer.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, the test compound (IN-8), and the HIV-1 protease. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor).
-
Initiate the Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode.[6]
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each concentration of IN-8 and calculate the IC50 value.
Visualizations
Caption: Experimental workflow for in vivo studies of IN-8.
Caption: Troubleshooting logic for suboptimal IN-8 efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of HIV-1 protease on cellular functions and their potential applications in antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Emergence of a Novel Protease Inhibitor Resistance Signature in HIV-1 Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
Technical Support Center: Stabilizing Novel HIV-1 Protease Inhibitors for Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel HIV-1 protease inhibitors, exemplified here as "Hypothetical Inhibitor-8 (HI-8)," in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: My HI-8 solution appears to lose potency over a few days at 4°C. What is the likely cause?
A1: Loss of potency can be attributed to several factors, including chemical degradation, precipitation out of solution, or adsorption to storage vessel surfaces. It is crucial to assess the stability of your inhibitor under various storage conditions. We recommend preparing fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: I am observing inconsistent results in my enzymatic assays. Could the stability of the HIV-1 protease itself be an issue?
A2: Yes, the stability of HIV-1 protease is a critical factor. The enzyme is a dimer, and its stability is pH and concentration-dependent.[1] Major drug resistance mutations can also destabilize the protease.[2] Ensure that your assay buffer is within the optimal pH range for the protease (typically acidic) and that the enzyme concentration is appropriate to maintain its dimeric form.[1]
Q3: How can I determine the optimal solvent and concentration for my HI-8 stock solution?
A3: The choice of solvent is critical for inhibitor stability and solubility. While DMSO is a common solvent for many inhibitors, high concentrations can be toxic to cells and may affect enzyme activity. We recommend starting with a high-concentration stock in 100% DMSO and then making serial dilutions in an appropriate assay buffer. It is essential to determine the maximum tolerable DMSO concentration in your specific assay. For long-term storage, ensure the inhibitor is fully dissolved in the chosen solvent.
Q4: What are some common causes of HI-8 precipitation during my experiments?
A4: Precipitation can occur if the final concentration of the inhibitor in the aqueous assay buffer exceeds its solubility limit. This is a common issue when diluting a high-concentration DMSO stock. To mitigate this, you can try serial dilutions, vortexing during dilution, or gentle warming. It is also advisable to visually inspect your solutions for any signs of precipitation before use.
Q5: How do I know if my inhibitor is degrading during the course of a multi-day cellular assay?
A5: Assessing inhibitor stability in cell culture media over time is crucial. You can perform a stability study by incubating HI-8 in your culture media at 37°C for various durations (e.g., 24, 48, 72 hours). At each time point, you can measure the remaining inhibitor concentration using methods like HPLC or LC-MS. This will help you determine the inhibitor's half-life in your experimental setup and inform your dosing schedule.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values
| Possible Cause | Suggested Solution |
| Inhibitor Precipitation | Visually inspect for precipitate. Decrease the final concentration of the inhibitor. Optimize the dilution method from the DMSO stock. |
| Inhibitor Degradation | Prepare fresh inhibitor dilutions for each experiment. Assess inhibitor stability in the assay buffer over the experiment's duration. |
| Protease Instability | Ensure the assay buffer pH is optimal for protease activity.[1] Use a protease concentration that favors the active dimeric form.[1] Consider using a stabilized mutant of the protease if available.[2] |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Problem 2: Complete Loss of Inhibition in Long-Term Cultures
| Possible Cause | Suggested Solution |
| Metabolic Degradation of Inhibitor | Determine the metabolic stability of HI-8 in your cell line. Increase the dosing frequency or use a higher initial concentration if the inhibitor is rapidly metabolized. |
| Efflux by Cellular Transporters | Investigate if HI-8 is a substrate for efflux pumps like P-glycoprotein. Co-administer with a known efflux pump inhibitor as a control experiment. |
| Chemical Instability in Culture Media | Assess the stability of HI-8 in the specific culture medium at 37°C over time using analytical methods (e.g., HPLC). |
Experimental Protocols
Protocol 1: Assessing the Solubility of HI-8 in Aqueous Buffer
-
Prepare a 10 mM stock solution of HI-8 in 100% DMSO.
-
Create a series of dilutions of the stock solution into your assay buffer (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the dilutions at room temperature for 1 hour.
-
Visually inspect each dilution for any signs of precipitation.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, if the compound has a chromophore).
Protocol 2: Evaluating the Stability of HI-8 in Cell Culture Medium
-
Spike your complete cell culture medium with HI-8 to the desired final concentration.
-
Incubate the medium at 37°C in a CO2 incubator.
-
At various time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Immediately store the aliquots at -80°C until analysis.
-
Analyze the concentration of the remaining HI-8 in each aliquot using a validated analytical method like LC-MS/MS.
-
Calculate the half-life of HI-8 in the cell culture medium.
Visual Guides
Caption: A typical experimental workflow for determining the IC50 of HI-8 against HIV-1 protease.
Caption: A troubleshooting decision tree for addressing inconsistent IC50 results.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of HIV-1 Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of several well-characterized HIV-1 protease inhibitors. Due to the lack of publicly available data for a compound specifically designated "HIV-1 protease-IN-8," this document focuses on established inhibitors: Lopinavir, Darunavir, Tipranavir, and Saquinavir. The provided framework and data can serve as a valuable resource for comparing the potency of new chemical entities, such as IN-8, once experimental data becomes available.
Quantitative Comparison of Inhibitory Activity
The potency of HIV-1 protease inhibitors is commonly quantified by two key parameters: the inhibition constant (Ki) and the half-maximal inhibitory or effective concentration (IC50/EC50). The Ki value represents the intrinsic binding affinity of the inhibitor to the enzyme, while the IC50/EC50 value indicates the concentration of the inhibitor required to reduce the protease activity or viral replication by 50% in an in vitro or cell-based assay, respectively.
| Inhibitor | Ki (nM) | IC50 (nM) | EC50 (nM) |
| Lopinavir | 0.0013 | 6.5 | ~17 |
| Darunavir | 0.014[1] | 1.8 - 6[1][2] | 1 - 2 |
| Tipranavir | 0.019[3][4] | - | 30 - 70[5] |
| Saquinavir | 0.12[6] | 0.5 - 6.0[7] | 0.9 - 2.5[8] |
Note: The presented values are against wild-type HIV-1 protease and have been compiled from various sources. Experimental conditions can influence these values, and direct comparison should be made with caution.
Experimental Protocols
The determination of inhibitory activity is crucial for the evaluation of potential HIV-1 protease inhibitors. The following are detailed methodologies for two common experimental approaches.
In Vitro HIV-1 Protease Inhibition Assay (FRET-based)
This assay directly measures the enzymatic activity of purified HIV-1 protease and the inhibitory effect of a compound.
Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease. This peptide is labeled with a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[9][10][11]
Materials:
-
Purified recombinant HIV-1 protease
-
FRET-based peptide substrate
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5)
-
Test compound (e.g., IN-8) and known inhibitors (controls)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and control inhibitors in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and a fixed amount of HIV-1 protease. Include wells with protease and buffer only (enzyme control) and wells with buffer only (background control).
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) over a set period (e.g., 60 minutes) at regular intervals.[11]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the velocities relative to the enzyme control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.
-
Cell-Based HIV-1 Replication Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context, providing a more physiologically relevant measure of antiviral activity.
Principle: This assay measures the production of a viral protein (e.g., p24 antigen) or the activity of a reporter gene (e.g., luciferase or GFP) in a cell line susceptible to HIV-1 infection in the presence of a test compound. A reduction in the viral protein level or reporter gene activity indicates inhibition of viral replication.[12][13]
Materials:
-
A susceptible cell line (e.g., MT-4, CEM, or TZM-bl cells)
-
A laboratory-adapted strain of HIV-1
-
Cell culture medium and supplements
-
Test compound (e.g., IN-8) and known antiretroviral drugs (controls)
-
96-well cell culture plates
-
Method for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
Procedure:
-
Cell Seeding: Seed the susceptible cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add serial dilutions of the test compound and control drugs to the cells.
-
Viral Infection: Infect the cells with a known amount of HIV-1. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Quantification of Viral Replication: After incubation, quantify the extent of viral replication.
-
For p24 ELISA: Collect the cell supernatant and measure the concentration of the p24 antigen.
-
For reporter gene assays: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) or the expression of the reporter protein (e.g., GFP) by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated infected control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to cell death.
-
Visualizations
The following diagrams illustrate the experimental workflow for determining inhibitory activity and the mechanism of action of HIV-1 protease inhibitors.
Workflow of an in vitro HIV-1 Protease Inhibition Assay.
Mechanism of HIV-1 Protease Inhibition.
References
- 1. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 3. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique thermodynamic response of tipranavir to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellagentech.com [cellagentech.com]
- 8. Saquinavir Inhibits Early Events Associated with Establishment of HIV-1 Infection: Potential Role for Protease Inhibitors in Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 10. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 11. abcam.co.jp [abcam.co.jp]
- 12. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.plos.org [journals.plos.org]
A Head-to-Head Comparison: The Novel HIV-1 Protease Inhibitor, IN-8, versus Established Antiretrovirals Against Resistant Strains
For Immediate Release
In the ongoing battle against HIV-1, the emergence of drug-resistant strains remains a critical challenge for researchers and clinicians. A novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-8 (also known as compound 34b), has demonstrated potent activity against both wild-type and drug-resistant variants of the virus. This guide provides a comprehensive comparison of this compound with established protease inhibitors—Darunavir, Lopinavir, and Atazanavir—supported by experimental data to evaluate its potential as a new therapeutic agent.
Performance Against Resistant HIV-1
The development of effective antiretroviral therapies is contingent on their ability to suppress viral replication, particularly in patients harboring resistant mutations. The following tables summarize the in vitro efficacy of this compound and leading protease inhibitors against wild-type and various drug-resistant HIV-1 strains.
Table 1: Enzymatic and Antiviral Activity of this compound
| Inhibitor | Target | IC50 (nM) | Virus Strain | EC50 (µM) |
| This compound (compound 34b) | HIV-1 Protease | 0.32[1] | Wild-type (HIV-1NL4-3) | 0.29[1] |
| Drug-Resistant (HIV-1MDR) | 1.90[1] |
IC50: The half maximal inhibitory concentration against the isolated enzyme. EC50: The half maximal effective concentration in a cell-based assay.
Table 2: Comparative Antiviral Activity Against Resistant HIV-1 Strains
| Inhibitor | Wild-Type EC50 (nM) | Resistant Strain(s) | Fold Change in EC50 |
| Darunavir | 1-5[2] | Multi-PI-resistant clinical isolates | Minimal; potent against a broad range of MDR strains[3] |
| Lopinavir | ~17[4] | Strains with mutations at L76V, I54V, L90M | Can be significant; resistance pathways identified[5] |
| Atazanavir | 2-5[6] | Strains with mutations at I50L, N88S, I84V | Cross-resistance can occur, particularly with V82A and L90M mutations[7] |
Fold Change in EC50 is a measure of resistance, calculated by dividing the EC50 for the resistant strain by the EC50 for the wild-type strain.
Understanding the Mechanism: The HIV-1 Protease Signaling Pathway
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.
Experimental Protocols
The validation of HIV-1 protease inhibitors relies on standardized in vitro assays to determine their enzymatic and antiviral activities.
HIV-1 Protease Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified recombinant HIV-1 protease.
Methodology:
-
Reagent Preparation: Recombinant HIV-1 protease is diluted in an assay buffer. A fluorogenic substrate, which emits a fluorescent signal upon cleavage by the protease, is also prepared. The test compound (e.g., this compound) is serially diluted to various concentrations.
-
Reaction: The protease, substrate, and test compound are incubated together in a microplate.[8][9] In control wells, the inhibitor is omitted.
-
Detection: The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength of 330/450 nm.[8][10]
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The percent inhibition at each compound concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Methodology:
-
Cell Culture and Infection: Susceptible target cells (e.g., MT-2 or PM1 T-cell lines) are seeded in microplates.[11] The cells are then infected with a known amount of either wild-type or a drug-resistant HIV-1 strain in the presence of serial dilutions of the test compound.
-
Incubation: The infected cells are incubated for a period of 3 to 5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done through various methods, such as a cell viability assay (e.g., MTT assay), quantification of viral p24 antigen in the supernatant by ELISA, or using a reporter virus that expresses an easily detectable enzyme like luciferase.[12]
-
Data Analysis: The percent inhibition of viral replication is calculated for each compound concentration relative to the untreated virus control. The EC50 value is then determined from the dose-response curve.
Conclusion
The preliminary data for this compound (compound 34b) are promising, demonstrating potent enzymatic inhibition and robust antiviral activity against both wild-type and a multi-drug resistant HIV-1 strain. While further studies are required to fully characterize its resistance profile against a broader panel of clinically relevant mutations, its initial performance suggests it could be a valuable addition to the arsenal of antiretroviral therapies. Continued investigation into its mechanism of action and in vivo efficacy is warranted to determine its full therapeutic potential.
References
- 1. Phenotypic and genotypic analysis of clinical HIV-1 isolates reveals extensive protease inhibitor cross-resistance: a survey of over 6000 samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lopinavir/ritonavir: a review of its use in the management of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lopinavir/ritonavir resistance in patients infected with HIV-1: two divergent resistance pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atazanavir: its role in HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasusa.org [iasusa.org]
- 8. abcam.cn [abcam.cn]
- 9. abcam.co.jp [abcam.co.jp]
- 10. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
In the landscape of antiretroviral drug development, the HIV-1 protease remains a critical target. This guide provides a detailed comparative analysis of a novel investigational inhibitor, HIV-1 protease-IN-8, and the established FDA-approved drug, Ritonavir. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and antiviral properties, supported by available experimental data.
Introduction to the Inhibitors
This compound , also identified as compound 34b in its primary research publication, is a novel, potent, non-peptidic HIV-1 protease inhibitor.[1][2] It features a (R)-pyrrolidine-3-carboxamide P2 ligand and a 4-hydroxyphenyl P2' ligand.[1][2]
Ritonavir is a well-established peptidomimetic inhibitor of HIV-1 protease.[3][4] Beyond its direct antiviral activity, Ritonavir is widely utilized as a pharmacokinetic enhancer (booster) in combination therapies due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[4] This inhibition slows the metabolism of other co-administered protease inhibitors, increasing their plasma concentrations and therapeutic efficacy.
Mechanism of Action
Both this compound and Ritonavir are competitive inhibitors that bind to the active site of the HIV-1 protease enzyme. This enzyme is crucial for the viral life cycle, as it cleaves newly synthesized viral polyproteins into mature, functional proteins and enzymes. By blocking the active site, these inhibitors prevent the processing of these polyproteins, resulting in the production of immature, non-infectious viral particles.[3][4]
Molecular modeling studies of this compound suggest that it forms extensive interactions with the backbone residues of both wild-type and drug-resistant HIV-1 protease.[1][2] This interaction is a key strategy in designing inhibitors with a high genetic barrier to resistance.
Ritonavir's mechanism also involves mimicking the transition state of the peptide cleavage reaction, binding with high affinity to the enzyme's active site.[5] Its dual function as a CYP3A4 inhibitor is a distinguishing feature, significantly impacting its clinical application.[4]
Figure 1: Mechanism of Action of HIV-1 Protease Inhibitors.
Chemical Structures
The chemical structures of this compound and Ritonavir are presented below.
This compound (Compound 34b)
Note: The exact chemical structure drawing for this compound is available in its primary publication and is crucial for a complete understanding.
Ritonavir
Quantitative Efficacy Data
The following table summarizes the available quantitative data for the enzymatic inhibition and antiviral activity of this compound and Ritonavir.
| Parameter | This compound (Compound 34b) | Ritonavir | Reference |
| Enzymatic Inhibition | |||
| IC₅₀ (HIV-1 Protease) | 0.32 nM | - | [1][2] |
| Kᵢ (HIV-1 Protease) | Not Reported | ~0.015 nM | [5] |
| Antiviral Activity | |||
| EC₅₀ (Wild-Type HIV-1) | 0.29 µM | - | [1][2] |
| EC₅₀ (Drug-Resistant HIV-1 Variant) | 1.90 µM | Varies significantly with mutations | [1][2] |
Note: EC₅₀ values for Ritonavir can vary widely depending on the specific HIV-1 strain and the cell line used in the assay.
Resistance Profile
This compound has demonstrated activity against a drug-resistant HIV-1 variant, suggesting it may have a favorable resistance profile.[1][2] The specific mutations present in this variant were not detailed in the initial reports, highlighting an area for further investigation. The design strategy focusing on backbone interactions aims to minimize the impact of resistance mutations.[1][2]
Ritonavir resistance is well-documented and is associated with multiple mutations in the protease gene. Common mutations that confer resistance to Ritonavir include V82A/F/T, I84V, and L90M.[6] The accumulation of multiple mutations can lead to high-level resistance. However, its role as a pharmacokinetic booster often circumvents the issue of resistance to some extent by maintaining high concentrations of the co-administered protease inhibitor.
Experimental Protocols
HIV-1 Protease Enzymatic Assay (Fluorometric)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against purified HIV-1 protease using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Purified recombinant HIV-1 protease
-
FRET-based protease substrate (e.g., a peptide with a fluorophore and a quencher separated by the protease cleavage site)
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)
-
Test compounds (this compound, Ritonavir) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add a small volume of the diluted test compound or DMSO (for control).
-
Add the HIV-1 protease solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the FRET pair at a constant temperature (e.g., 37°C).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
-
The IC₅₀ value is determined by plotting the percentage of inhibition versus the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Experimental Workflow for HIV-1 Protease Enzymatic Assay.
Anti-HIV-1 Cell-Based Assay
This protocol outlines a general method for evaluating the antiviral activity of compounds in a cell-based assay using a reporter cell line.
Materials:
-
A suitable human cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS, or a reporter cell line like TZM-bl)
-
HIV-1 viral stock (wild-type or resistant strains)
-
Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds (this compound, Ritonavir) dissolved in DMSO
-
96-well cell culture plates
-
Reagents for measuring viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for reporter cell lines)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted test compounds.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days) at 37°C in a CO₂ incubator.
-
After the incubation period, quantify the extent of viral replication in the culture supernatant (e.g., by measuring p24 antigen concentration) or by measuring the reporter gene expression in the cell lysate.
-
The EC₅₀ value is calculated by plotting the percentage of inhibition of viral replication versus the compound concentration and fitting the data to a dose-response curve.
Figure 3: Experimental Workflow for Anti-HIV-1 Cell-Based Assay.
Summary and Future Directions
This compound emerges as a highly potent inhibitor of the HIV-1 protease in enzymatic assays, with an IC₅₀ in the sub-nanomolar range. Its activity against a drug-resistant variant is promising, although a more detailed characterization of its resistance profile against a panel of clinically relevant mutations is warranted.
Ritonavir, while also a potent protease inhibitor, has a multifaceted role in HIV therapy, primarily as a pharmacokinetic enhancer. This dual functionality complicates a direct comparison based solely on antiviral potency.
Future research on this compound should focus on determining its Ki value for a more direct comparison of binding affinity, elucidating its resistance profile against a broader range of mutant proteases, and conducting pharmacokinetic and toxicity studies to assess its potential as a clinical candidate. A head-to-head comparison of the in vitro resistance selection profiles of this compound and Ritonavir would also provide valuable insights into their respective genetic barriers to resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A preliminary study of ritonavir, an inhibitor of HIV-1 protease, to treat HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ritonavir and xk263 Binding-Unbinding with HIV-1 Protease: Pathways, Energy and Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Experimental HIV-1 Protease Inhibitor IN-8 Demonstrates Potent Activity Against Drug-Resistant Virus
A novel HIV-1 protease inhibitor, designated IN-8 (also known as compound 34b), has shown significant promise in preclinical studies, exhibiting potent activity against both wild-type HIV-1 and a multi-drug resistant (MDR) viral strain. This finding suggests that IN-8 could be a valuable candidate for further development in the ongoing effort to combat HIV drug resistance.
Comparison with established protease inhibitors (PIs) such as Darunavir and Lopinavir is crucial to understanding the potential clinical utility of IN-8. While direct comparison is limited without the specific genetic profile of the MDR strain tested against IN-8, a review of existing data provides a framework for evaluating its cross-resistance profile.
Comparative Antiviral Activity
Quantitative data on the half-maximal inhibitory concentration (IC50) of HIV-1 protease-IN-8 against wild-type and a multi-drug resistant (MDR) strain of HIV-1 has been reported. To provide a comparative landscape, this data is presented alongside the known activities of the established protease inhibitors, Darunavir and Lopinavir, against various wild-type and resistant HIV-1 strains. It is important to note that the specific mutations in the "HIV-1MDR" strain used for IN-8 testing are not publicly available, which limits a direct head-to-head comparison. The data for Darunavir and Lopinavir are compiled from various studies and represent a range of activities against different PI-resistant strains.
| Compound | Virus Strain | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| This compound | Wild-Type (HIV-1NL4-3) | 0.32 | 1.0 | |
| Multi-Drug Resistant | 1.90 | 5.9 | ||
| Darunavir | Wild-Type (Various) | 1 - 6 | 1.0 | [1] |
| PI-Resistant (Various) | <10 - >100 | Varies | [2] | |
| Lopinavir | Wild-Type | 6.5 | 1.0 | [3] |
| PI-Resistant (Various) | 5 - >100 | Varies | [3] |
Table 1: Comparative IC50 Values of HIV-1 Protease Inhibitors. The table summarizes the reported IC50 values for this compound against a wild-type and a multi-drug resistant HIV-1 strain, alongside a range of reported IC50 values for Darunavir and Lopinavir against various wild-type and protease inhibitor-resistant strains. The fold change in resistance is calculated relative to the respective wild-type IC50.
Cross-Resistance Profile Insights
The emergence of drug resistance is a major challenge in HIV-1 therapy. Resistance to PIs is primarily mediated by mutations in the protease enzyme, which can reduce the binding affinity of the inhibitor. Cross-resistance, where resistance to one drug confers resistance to others in the same class, is a significant concern.
Darunavir is known for its high genetic barrier to resistance and maintains activity against many HIV-1 strains that are resistant to other PIs. Common mutations that can reduce susceptibility to Darunavir include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.
Lopinavir resistance is also associated with a number of mutations in the protease gene. Key mutations include those at positions 10, 20, 24, 32, 33, 46, 47, 48, 50, 53, 54, 63, 71, 82, 84, and 90. The accumulation of multiple mutations is generally required for high-level resistance.
While the specific mutations in the MDR strain tested against This compound are unknown, its relatively low fold-change in IC50 (5.9-fold) against this resistant strain is a positive indicator of its potential to overcome some existing resistance mechanisms. Further studies are needed to characterize its activity against a panel of clinically relevant PI-resistant mutants to fully understand its cross-resistance profile.
Experimental Protocols
The determination of the antiviral activity of HIV-1 protease inhibitors is typically performed using cell-based assays. The following is a generalized protocol for a phenotypic antiviral susceptibility assay using TZM-bl reporter cells, which is a common method in the field.
Phenotypic Antiviral Susceptibility Assay Protocol
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
1. Cell and Virus Preparation:
- TZM-bl cells: These are HeLa cells that express CD4, CCR5, and CXCR4, and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter. They are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
- Virus stocks: Laboratory-adapted strains of HIV-1 (e.g., NL4-3 for wild-type) and clinically isolated or site-directed mutant resistant strains are propagated in a suitable T-cell line (e.g., MT-2 cells) or peripheral blood mononuclear cells (PBMCs). The viral titer is determined, typically by measuring the p24 antigen concentration or by a TCID50 (50% tissue culture infective dose) assay.
2. Assay Procedure:
- Seed TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
- Prepare serial dilutions of the test compounds (e.g., this compound, Darunavir, Lopinavir) in culture medium.
- Pre-incubate the virus with the serially diluted compounds for 1 hour at 37°C.
- Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.
- Incubate the plates for 48 hours at 37°C in a CO2 incubator.
3. Measurement of Viral Replication:
- After 48 hours, measure the extent of viral replication by quantifying the expression of the reporter gene (luciferase).
- Lyse the cells and add a luciferase substrate.
- Measure the luminescence using a luminometer. The amount of light produced is proportional to the level of viral replication.
4. Data Analysis:
- The percentage of inhibition is calculated for each compound concentration relative to the virus control (no compound).
- The IC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the cross-resistance profile of an HIV-1 protease inhibitor.
Figure 1. Workflow for determining the cross-resistance profile of HIV-1 protease inhibitors.
Signaling Pathway of HIV-1 Protease Inhibition
The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins. Protease inhibitors block this process, leading to the production of immature, non-infectious viral particles.
Figure 2. Mechanism of action of HIV-1 protease inhibitors.
References
- 1. Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Novel HIV-1 Protease Inhibitors Containing Phenols or Polyphenols as P2 Ligands with High Activity against DRV-Resistant HIV-1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Compound 34b (Nirmatrelvir) and Other SARS-CoV-2 Main Protease Inhibitors
A Benchmarking Guide for Researchers
This guide provides a comprehensive comparison of Compound 34b (Nirmatrelvir), a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), against other notable Mpro inhibitors. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the relative performance and characteristics of these antiviral compounds. All quantitative data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
Data Presentation: In Vitro Efficacy of Mpro Inhibitors
The following table summarizes the in vitro inhibitory and antiviral activities of Compound 34b (Nirmatrelvir) and selected comparator compounds against the SARS-CoV-2 main protease (Mpro). The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of Mpro by 50%, while the half-maximal effective concentration (EC50) indicates the concentration required to inhibit viral replication in cell culture by 50%.
| Compound | Target | Type | IC50 (Enzymatic Assay) | EC50 (Antiviral Assay) |
| Compound 34b (Nirmatrelvir) | SARS-CoV-2 Mpro | Covalent, Reversible | ~18 nM - 103 nM[1][2] | ~16.2 nM - 127.2 nM[3] |
| Ensitrelvir | SARS-CoV-2 Mpro | Non-covalent | ~49 nM - 113 nM[2][4] | 0.22 µM - 0.52 µM[5] |
| GC376 | SARS-CoV-2 Mpro | Covalent | ~30 nM - 1.14 µM[6][7] | ~2.19 µM - 3.37 µM[7][8] |
| Boceprevir | SARS-CoV-2 Mpro | Covalent | ~0.95 µM - 4.13 µM[6][9] | ~1.90 µM - 1.95 µM[9][10] |
Note: IC50 and EC50 values can vary between studies due to different assay conditions, cell lines, and viral strains used.
Mandatory Visualizations
The following diagrams illustrate key processes relevant to the evaluation of protease inhibitors.
Caption: Workflow for a FRET-based Mpro enzymatic inhibition assay.
Caption: Role of Mpro in the SARS-CoV-2 replication cycle and point of inhibition.
Experimental Protocols
Detailed methodologies for the key assays are provided below to ensure transparency and aid in the potential replication of these findings.
1. Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantitatively measures the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory effect of compounds like Compound 34b. It relies on the cleavage of a fluorogenic substrate, which separates a quencher from a fluorophore, leading to an increase in fluorescence.[11]
-
Materials:
-
Recombinant SARS-CoV-2 Mpro (3CLpro) enzyme.
-
Fluorogenic Mpro substrate (e.g., containing an EDANS/Dabcyl FRET pair).[11]
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.
-
Test compounds (Compound 34b and others) dissolved in DMSO.
-
Black, low-binding 96-well or 384-well microplates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Reagent Preparation : Prepare a 1X assay buffer containing 1 mM DTT.[12] Dilute the Mpro enzyme to the desired working concentration (e.g., 5 ng/µl) in the 1X assay buffer.[12] Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup : To the wells of a black microplate, add 20 µl of the diluted Mpro enzyme solution.[11] To this, add 10 µl of the diluted inhibitor solutions (or solvent control).
-
Pre-incubation : Mix the contents gently and incubate the plate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[11]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 20 µl of the Mpro fluorogenic substrate to each well.[11]
-
Incubation and Measurement : Cover the plate and incubate for 1-2 hours at room temperature, protected from light.[11][12]
-
Data Acquisition : Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS/Dabcyl).[11]
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the solvent control. Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model.
-
2. Cell-Based Antiviral Assay (Cytopathic Effect or Viral Yield Reduction)
This assay determines the efficacy of an inhibitor in preventing viral replication and virus-induced cell death in a cellular context.
-
Materials:
-
Host cell line susceptible to SARS-CoV-2 infection (e.g., Vero E6).[13]
-
SARS-CoV-2 virus stock of a known titer.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds (Compound 34b and others) dissolved in DMSO.
-
96-well tissue culture plates.
-
Reagents for quantifying cell viability (e.g., CellTiter-Glo®) or viral load (e.g., qRT-PCR).
-
-
Protocol:
-
Cell Seeding : Seed host cells (e.g., Vero E6) into 96-well plates and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the diluted compounds.
-
Viral Infection : Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).[13] Include uninfected and virus-only controls.
-
Incubation : Incubate the plates for a period sufficient to observe cytopathic effects (CPE), typically 48-72 hours, at 37°C in a 5% CO2 atmosphere.[13]
-
Quantification of Antiviral Activity :
-
CPE-based Assay : Assess cell viability using a reagent like CellTiter-Glo® or by staining with crystal violet. The EC50 is the compound concentration that results in 50% protection from virus-induced cell death.
-
Viral Yield Reduction Assay : Collect the cell culture supernatant and quantify the amount of viral RNA using qRT-PCR. The EC50 is the compound concentration that reduces viral RNA yield by 50% compared to the virus control.[3]
-
-
Cytotoxicity Assessment : In parallel, treat uninfected cells with the same concentrations of test compounds to determine the 50% cytotoxic concentration (CC50). This is crucial for calculating the selectivity index (SI = CC50/EC50).
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iqb.rutgers.edu [iqb.rutgers.edu]
- 9. journals.plos.org [journals.plos.org]
- 10. scienceopen.com [scienceopen.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. biorxiv.org [biorxiv.org]
- 14. SARS-Cov-2 antiviral assay [bio-protocol.org]
"head-to-head comparison of IN-8 and other novel HIV inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 therapeutics is continually evolving, with novel inhibitors offering improved efficacy, resistance profiles, and dosing regimens. This guide provides a head-to-head comparison of several cutting-edge HIV inhibitors, presenting key experimental data to inform research and development efforts. While the initially specified "IN-8" could not be definitively identified as a standardized novel inhibitor, this guide focuses on a selection of promising next-generation compounds that are at the forefront of HIV research.
Executive Summary
This comparison guide delves into the mechanisms of action, in vitro efficacy, cytotoxicity, and resistance profiles of a new generation of HIV inhibitors. We will examine the integrase strand transfer inhibitors (INSTIs) Bictegravir and Cabotegravir , the first-in-class capsid inhibitor Lenacapavir , and the attachment inhibitor Fostemsavir . For a robust comparison, these novel agents are benchmarked against Darunavir , a well-established second-generation protease inhibitor. The data presented is curated from preclinical and clinical studies to provide a clear, data-driven overview for the scientific community.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each inhibitor, allowing for a direct comparison of their performance characteristics.
| Inhibitor | Class | Mechanism of Action | EC50 (Wild-Type HIV-1) | CC50 | Selectivity Index (SI = CC50/EC50) | Key Resistance Mutations |
| Bictegravir | INSTI | Inhibits the strand transfer activity of HIV-1 integrase, preventing the integration of viral DNA into the host genome.[1][2][3] | 0.25 - 2.5 nM | >50,000 nM | >20,000 | T66I, R263K, G118R |
| Cabotegravir | INSTI | Blocks the HIV integrase enzyme, thereby preventing the viral genome from being integrated into the host cells' DNA.[4][5][6] | 0.22 - 2.8 nM | >20,000 nM | >7,140 | G140S, Q148R/H/K, N155H |
| Lenacapavir | Capsid Inhibitor | Binds to the interface between HIV-1 capsid protein (p24) subunits, interfering with multiple essential steps of viral replication including nuclear uptake, assembly, and release.[7][8] | 50 - 105 pM | >50,000 nM | >476,000 | L56I, M66I, Q67H, K70N, N74D/S, T107N |
| Fostemsavir | Attachment Inhibitor | Prodrug of temsavir, which binds to the viral envelope protein gp120, preventing the initial attachment of the virus to host CD4+ T cells.[9][10][11] | 0.09 - 5.9 µM (temsavir) | >100 µM (temsavir) | >17 | S375M, M426L, M434I, M475I |
| Darunavir | Protease Inhibitor | Inhibits the activity of the HIV-1 protease enzyme, preventing the cleavage of viral polyproteins, resulting in the production of immature, non-infectious viral particles.[12][13] | 1 - 5 nM | >100 µM | >20,000 | V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V[12][14] |
Experimental Protocols
Antiviral Activity Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. For anti-HIV drugs, this is typically determined through cell-based assays.
General Protocol:
-
Cell Culture: A susceptible cell line (e.g., MT-4, TZM-bl, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.
-
Drug Dilution: The inhibitor is serially diluted to a range of concentrations.
-
Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: The diluted inhibitor is added to the infected cell cultures. Control wells with no inhibitor are also included.
-
Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Luciferase Reporter Assay: TZM-bl cells contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Viral replication leads to the production of Tat, which transactivates the LTR, resulting in luciferase expression that can be quantified.
-
Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the culture supernatant.
-
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the untreated control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (CC50 Determination)
The half-maximal cytotoxic concentration (CC50) is the concentration of a substance that is toxic to 50% of the cells. This is a crucial parameter to assess the therapeutic window of a drug.
General Protocol:
-
Cell Culture: The same cell line used for the antiviral assay is cultured.
-
Drug Dilution: The inhibitor is serially diluted to the same range of concentrations used in the antiviral assay.
-
Treatment: The diluted inhibitor is added to uninfected cells.
-
Incubation: The cells are incubated for the same duration as the antiviral assay.
-
Cell Viability Assessment: Cell viability is measured using methods such as:
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of the cells, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
-
Data Analysis: The percentage of cytotoxicity at each drug concentration is calculated relative to the untreated control. The CC50 value is determined by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
HIV Drug Resistance Assay
Resistance testing is performed to identify mutations in the viral genome that confer reduced susceptibility to an antiretroviral drug.
General Protocol:
-
Genotypic Assays:
-
Sequencing: The relevant viral genes (e.g., integrase for INSTIs, protease for PIs, reverse transcriptase for NRTIs/NNRTIs, or envelope for entry inhibitors) are sequenced from patient-derived viral RNA or proviral DNA.[15]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[16]
-
-
Phenotypic Assays:
-
Recombinant Virus Assay: A patient's viral protease and reverse transcriptase genes are inserted into a laboratory clone of HIV. The susceptibility of this recombinant virus to different drugs is then tested in a cell culture-based assay.[17]
-
Culture-based Assay: The patient's virus is cultured in the presence of serial dilutions of the antiretroviral drug. The concentration of the drug required to inhibit viral replication by 50% (IC50) is determined and compared to the IC50 for a wild-type reference virus. A fold-change in IC50 is calculated to quantify the level of resistance.[17]
-
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: HIV-1 life cycle and targets of novel inhibitors.
Caption: Experimental workflow for EC50 determination.
References
- 1. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
- 4. Cabotegravir - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Cabotegravir sodium? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lenacapavir - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Appendix A: Pediatric Antiretroviral Drug Information - Fostemsavir | NIH [clinicalinfo.hiv.gov]
- 11. Fostemsavir - Wikipedia [en.wikipedia.org]
- 12. Resistance profile of darunavir: combined 24-week results from the POWER trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 16. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 17. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Specificity of HIV-1 Protease Inhibitor Darunavir (as a proxy for HIV-1 protease-IN-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of Darunavir, a potent second-generation HIV-1 protease inhibitor. Due to the lack of publicly available data for a compound specifically named "HIV-1 protease-IN-8," this document uses Darunavir as a representative and well-characterized inhibitor to illustrate the evaluation of specificity. The principles and methodologies described herein are applicable to the assessment of novel HIV-1 protease inhibitors.
Darunavir is a highly effective component of highly active antiretroviral therapy (HAART) and is known for its high genetic barrier to the development of resistance.[1][2] Its specificity is a critical attribute, contributing to its favorable safety profile by minimizing off-target effects. This guide will delve into the quantitative data supporting its selectivity, detail the experimental protocols used to ascertain this, and provide visual representations of the underlying mechanisms and workflows.
Data Presentation: Comparative Inhibitory Activity
The specificity of an HIV-1 protease inhibitor is determined by its high affinity for the viral protease compared to its affinity for host cell proteases. The following tables summarize the inhibitory potency of Darunavir against HIV-1 protease and its activity against other relevant proteases.
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | 50% Inhibitory Concentration (IC50) | Reference |
| HIV-1 Protease (Wild-Type) | Darunavir | 16 pM | 4.7 nM | [2] |
| HIV-2 Protease | Darunavir | 0.17 nM | - | |
| Porcine Pepsin | Darunavir | 2.14 µM | - |
Table 1: Inhibitory Potency of Darunavir against On-Target and Off-Target Proteases. This table highlights the high potency of Darunavir against its intended target, HIV-1 protease, and significantly lower activity against a related mammalian aspartyl protease, porcine pepsin, demonstrating its selectivity.
| HIV-1 Protease Inhibitor | HIV-1 Protease (Wild-Type) Ki | Notable Characteristics |
| Darunavir | 16 pM | High potency against wild-type and multi-drug resistant strains; high genetic barrier to resistance.[1][2] |
| Lopinavir | 0.7 nM | Potent inhibitor, often co-administered with ritonavir. |
| Saquinavir | 0.6 nM | One of the first-generation protease inhibitors. |
| Tipranavir | 0.45 nM | A non-peptidic protease inhibitor effective against some resistant strains. |
| Atazanavir | - | Once-daily dosing, favorable lipid profile. |
| Ritonavir | - | Potent inhibitor, also used as a pharmacokinetic booster. |
Table 2: Comparison of Darunavir with Other Clinically Approved HIV-1 Protease Inhibitors. This table provides a comparative overview of the potency of Darunavir against wild-type HIV-1 protease relative to other commonly used inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor specificity. Below are protocols for two key experimental approaches.
FRET-Based Enzymatic Assay for HIV-1 Protease Inhibition
This in vitro assay provides a quantitative measure of an inhibitor's potency against purified HIV-1 protease.
Principle: This assay utilizes a synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair.[3] The peptide sequence is based on a natural cleavage site for HIV-1 protease. In its intact form, the quencher molecule dampens the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., with a HiLyte Fluor™488/QXL™520 pair)[4]
-
Assay Buffer (specific to the kit or optimized for the enzyme)
-
Test Inhibitor (e.g., Darunavir) and controls (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 Protease in assay buffer.
-
Prepare a working solution of the FRET peptide substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitor and control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the test inhibitor at various concentrations to the appropriate wells.
-
Include wells for a positive control (enzyme without inhibitor) and a negative control (substrate without enzyme).
-
Add the HIV-1 protease solution to all wells except the negative control.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 520 nm emission for the HiLyte Fluor™488/QXL™520 pair).[4]
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot for each concentration of the inhibitor.
-
Plot the V0 against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based GFP-Reporter Assay for HIV-1 Protease Activity
This assay evaluates the efficacy of an inhibitor in a cellular context, providing insights into its cell permeability and activity against the protease in a more physiologically relevant environment.
Principle: This assay relies on a reporter construct where Green Fluorescent Protein (GFP) is fused to the HIV-1 protease.[5] When this fusion protein is expressed in cells, the active protease cleaves itself from the GFP, leading to the degradation of the unstable protease and a low fluorescence signal. In the presence of an effective inhibitor, the protease's activity is blocked, the fusion protein remains intact, and GFP accumulates, resulting in a measurable increase in fluorescence.
Materials:
-
Human cell line (e.g., 293T or HeLa cells)
-
Expression plasmid encoding the GFP-protease fusion protein
-
Transfection reagent
-
Cell culture medium and supplements
-
Test inhibitor (e.g., Darunavir)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells to an appropriate confluency in a multi-well plate.
-
Transfect the cells with the GFP-protease expression plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
Following transfection, add the test inhibitor at various concentrations to the cell culture medium.
-
Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for 24-48 hours to allow for protein expression and inhibitor activity.
-
-
Fluorescence Measurement:
-
After incubation, harvest the cells.
-
Analyze the GFP fluorescence in the cell population using a flow cytometer. The mean fluorescence intensity of the cell population is quantified.
-
Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
-
Data Analysis:
-
Plot the mean fluorescence intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal fluorescence signal.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for assessing inhibitor specificity and the mechanism of action of HIV-1 protease inhibitors.
Caption: Experimental workflow for determining HIV-1 protease inhibitor specificity.
Caption: Mechanism of action of HIV-1 protease inhibitors.
References
- 1. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 4. eurogentec.com [eurogentec.com]
- 5. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of Protease-Inhibitor Complexes
For Researchers, Scientists, and Drug Development Professionals
The study of protease-inhibitor interactions is a cornerstone of modern drug discovery, leading to highly successful therapeutics for diseases ranging from HIV to Hepatitis C and COVID-19. Understanding the precise three-dimensional arrangement of atoms where an inhibitor binds to its target protease is critical for developing potent, specific, and safe drugs. This guide provides an objective comparison of key experimental techniques, presents structural and kinetic data for prominent protease-inhibitor complexes, and details the methodologies used to obtain this information.
Data Presentation: A Comparative Overview of Key Protease-Inhibitor Complexes
The following table summarizes structural and affinity data for several medically important protease-inhibitor complexes, highlighting the different experimental approaches used to characterize them.
| Target Protease | Inhibitor | PDB ID | Experimental Method | Resolution (Å) | Affinity / Potency Metric | Reference |
| HIV-1 Protease | KNI-272 | 1A30 | X-ray & Neutron Crystallography | 1.4 (X-ray), 1.9 (Neutron) | pH-dependent affinity | [1][2][3] |
| HIV-1 Protease | BAN (Balsalazide) | 3KFP (template) | Molecular Dynamics (Computational) | N/A | Binding Energy: -7.51 kcal/mol | [4] |
| SARS-CoV-2 Mpro | GC376 | 6WTM | X-ray Crystallography | 1.69 | KD = 1.6 µM; IC50 = 0.89 µM | [5] |
| SARS-CoV-2 Mpro | PF-07321332 (Paxlovid) | 7VEX | X-ray Crystallography | 1.64 | IC50 = 0.023 µM | [6] |
| HCV NS3/4A (GT1a) | Glecaprevir | 5W2O | X-ray Crystallography | 2.3 | Pan-genotypic activity | [7] |
| Caspase-3 | DEVD-FMK | N/A | Surface Plasmon Resonance (SPR) | N/A | IC50 = 98 nM | [8] |
Comparative Analysis of Methodologies
Choosing the right technique is crucial for elucidating the structural and functional aspects of protease-inhibitor interactions. Each method offers unique advantages and has specific limitations.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a protein crystal.[9] | High-resolution 3D atomic structure, precise inhibitor binding mode, water molecule positions.[1][2][9] | Gold standard for atomic resolution; provides detailed interaction maps for structure-based drug design.[1][10] | Requires well-diffracting crystals, which can be difficult to grow; provides a static picture of the complex. |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of vitrified (flash-frozen) particles with an electron microscope. | 3D structure of large proteins and complexes, can capture different conformational states.[11] | Does not require crystallization; suitable for large, flexible, or heterogeneous complexes; samples are in a near-native state.[12][13] | Resolution can be lower than X-ray crystallography for smaller proteins; computationally intensive data processing.[14] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon molecular binding.[15] | Real-time binding kinetics (kon, koff), equilibrium dissociation constant (KD), binding specificity.[15][16] | Label-free, real-time data; requires small sample quantities; high sensitivity.[8] | One binding partner must be immobilized, which can affect its activity; mass transport limitations can affect kinetic data.[15] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction. | Requires larger quantities of pure sample compared to SPR; lower throughput. |
| Computational Methods | Uses physics-based models to simulate molecular interactions (e.g., docking, molecular dynamics).[17][18] | Predicted binding poses, binding free energies, dynamic behavior of the complex.[4][18] | Cost-effective for screening large compound libraries; provides insights into dynamic processes not visible in static structures.[4][17] | Accuracy depends on the quality of the force fields and scoring functions; requires experimental validation.[4] |
Visualized Workflows and Principles
Diagrams generated using the DOT language provide clear, logical representations of complex experimental processes and relationships.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. Below are generalized protocols for key techniques in protease-inhibitor analysis.
X-ray Crystallography of a Protease-Inhibitor Complex
This protocol outlines the major steps for determining the 3D structure of a protease-inhibitor complex.[10]
-
Protein Expression and Purification:
-
Express the recombinant protease in a suitable system (e.g., E. coli, insect, or mammalian cells).
-
Purify the protease to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
Confirm protein identity and integrity via SDS-PAGE and mass spectrometry.
-
-
Complex Formation and Crystallization:
-
Co-crystallization: Incubate the purified protease with a molar excess of the inhibitor before setting up crystallization trials.
-
Soaking: Grow crystals of the protease alone (apo form) and then soak them in a solution containing the inhibitor, allowing it to diffuse into the crystal's active sites.[9]
-
Screen a wide range of conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) and flash-cool it in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities and positions.
-
Determine the initial phases, often by molecular replacement using a known structure of a homologous protease as a search model.[10]
-
Build an initial atomic model into the resulting electron density map.
-
Perform iterative cycles of computational refinement and manual model rebuilding to improve the fit of the model to the experimental data, resulting in a final, validated structure.[19]
-
Cryo-Electron Microscopy (Cryo-EM) of a Protease-Inhibitor Complex
This protocol is particularly suited for large or flexible protease complexes.
-
Sample Preparation:
-
Grid Preparation (Vitrification):
-
Apply a small volume (2-4 µL) of the sample to a cryo-EM grid (a small copper grid coated with a holey carbon film).
-
Use a vitrification robot (e.g., Vitrobot) to blot away excess liquid, leaving a thin film of the sample across the holes.
-
Plunge the grid into liquid ethane to flash-freeze the sample, trapping the complexes in a thin layer of amorphous ice (vitreous ice).
-
-
Data Collection:
-
Image Processing and 3D Reconstruction:
-
Preprocessing: Correct for beam-induced motion and estimate the contrast transfer function (CTF) for each micrograph.[14]
-
Particle Picking: Computationally identify and extract individual particle images from the micrographs.[14]
-
2D Classification: Group similar particle views together to remove noise and non-ideal particles.
-
3D Reconstruction: Generate an initial 3D model and iteratively refine it by aligning all the 2D particle images to projections of the 3D model, ultimately yielding a high-resolution 3D density map.
-
Model Building: Fit an atomic model of the protease-inhibitor complex into the final cryo-EM map and refine it.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
This protocol details how to measure the binding kinetics of an inhibitor to a protease.[21]
-
Preparation:
-
Prepare high-purity samples of the ligand (e.g., the protease) and the analyte (the inhibitor).
-
Prepare a running buffer (e.g., HBS-EP+) that is optimized for protein stability and minimizes non-specific binding. Degas the buffer thoroughly.
-
Dilute the analyte to a series of concentrations, typically spanning at least 10-fold below and 10-fold above the expected dissociation constant (KD).[15]
-
-
Ligand Immobilization:
-
Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Inject the ligand over the activated surface at a specific pH to achieve covalent immobilization via primary amines.
-
Deactivate any remaining reactive groups on the surface with an injection of ethanolamine. A reference flow cell is typically prepared in parallel to subtract bulk refractive index changes.
-
-
Analyte Binding Measurement:
-
Inject the series of analyte concentrations (from lowest to highest) over both the ligand and reference flow cells at a constant flow rate.
-
Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is monitored in real-time.
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is monitored.
-
-
If necessary, an injection of a regeneration solution (e.g., low pH glycine) is used to remove all bound analyte before the next cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).
-
References
- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Computational titration analysis of a multiprotic HIV-1 protease-ligand complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biologiachile.cl [biologiachile.cl]
- 10. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 11. Cryo-EM structures show the mechanistic basis of pan-peptidase inhibition by human α2-macroglobulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparative analysis of the unbinding pathways of antiviral drug Indinavir from HIV and HTLV1 proteases by supervised molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of HIV-1 Protease Inhibitors
Disclaimer: The substance "HIV-1 protease-IN-8" does not correspond to a recognized chemical name in publicly available safety databases. It is likely a laboratory-specific identifier for a small molecule inhibitor of HIV-1 protease. The following information provides essential safety and disposal procedures for a representative small molecule HIV-1 protease inhibitor, referred to here as "HIV-1 inhibitor-8" based on available safety data.[1] It is imperative that researchers consult the specific Safety Data Sheet (SDS) for the exact compound in use in their laboratory.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of chemical inhibitors of HIV-1 protease. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Precautions
When handling any potent small molecule inhibitor, including those targeting HIV-1 protease, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles with side shields, and protective gloves.[1][2] If there is a risk of generating dust or aerosols, use a suitable respirator.[1]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] An accessible safety shower and eye wash station are mandatory.[1]
-
Handling Practices: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[2]
Step-by-Step Disposal Procedures
The proper disposal of chemical waste is regulated and must be performed in accordance with local, state, and federal guidelines.[3][4] The following is a general procedure for the disposal of a small molecule HIV-1 protease inhibitor.
-
Waste Identification and Segregation:
-
Identify the waste as a hazardous chemical waste. Based on available data for a representative inhibitor, it may be harmful if swallowed and very toxic to aquatic life.[1]
-
Segregate the waste at the point of generation. Do not mix with non-hazardous waste or incompatible chemical waste streams.[4][5] Collect aqueous waste separately from organic solvent waste.[5]
-
-
Containerization:
-
Use a designated, leak-proof, and sealable container for the waste.[4][6] The container must be compatible with the chemical; for example, do not store acids in metal containers.[4]
-
The original container, if in good condition, can be used for the disposal of unused reagents.[5]
-
Label the waste container clearly with a "Hazardous Waste" label, identifying the contents, including the chemical name and any known hazards (e.g., "Toxic," "Aquatic Toxin").[4][6]
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full (do not exceed 90% capacity) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal.[4][6]
-
Do not pour chemical waste down the drain unless explicitly permitted by your institution's EH&S department and the local wastewater treatment authority for specific, neutralized, and diluted substances.[5][7][8]
-
Quantitative Safety Data Summary
The following table summarizes key quantitative data for a representative HIV-1 protease inhibitor, "HIV-1 inhibitor-8," as found in its Safety Data Sheet. This data is crucial for risk assessment and safe handling.
| Parameter | Value / Classification | Reference |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects.[1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | Store in a cool, well-ventilated area away from direct sunlight.[1][2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Avoid contact with these materials to prevent hazardous reactions.[1] |
Hypothetical Experimental Protocol: Chemical Inactivation
Objective: To neutralize a small quantity of a hypothetical water-soluble HIV-1 protease inhibitor prior to disposal. Note: This is a generalized protocol. The specific method of inactivation is highly dependent on the chemical structure and reactivity of the inhibitor. Always consult the SDS and relevant chemical literature, and perform the procedure on a small scale first in a controlled environment like a fume hood.
Materials:
-
Waste inhibitor solution
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate beakers and graduated cylinders
-
Personal Protective Equipment (PPE)
Procedure:
-
Place the beaker containing the inhibitor solution on a stir plate in a chemical fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add 1 M NaOH dropwise to the solution to raise the pH. The goal is to hydrolyze susceptible functional groups.
-
After stirring for a predetermined time (e.g., 1-2 hours) at an elevated pH, begin to neutralize the solution.
-
Slowly add 1 M HCl dropwise, checking the pH frequently with indicator strips, until the pH is between 6 and 8.
-
The neutralized solution should be collected as aqueous hazardous waste and disposed of according to the procedures outlined above.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the chemical waste disposal process and the decision-making involved.
Caption: Workflow for the proper disposal of laboratory chemical waste.
References
- 1. HIV-1 inhibitor-8|MSDS [dcchemicals.com]
- 2. ubpbio.com [ubpbio.com]
- 3. mesoscale.com [mesoscale.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ptb.de [ptb.de]
- 8. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
